1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFPNCDSFTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-77-7 | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Cyclopropyl Alcohol
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The unique combination of a cyclopropyl ring and a trifluoromethyl group imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. The cyclopropyl moiety is a well-established pharmacophore present in numerous approved drugs, valued for its conformational rigidity and unique electronic properties. The trifluoromethyl group, a common bioisostere for a methyl group, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, efficient and stereocontrolled access to building blocks like this compound is of paramount importance for the synthesis of novel therapeutic agents.
This in-depth technical guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on both racemic and enantioselective approaches. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of this compound
The synthesis of this target molecule can be broadly categorized into two primary strategies:
-
Nucleophilic Addition of a Cyclopropyl Organometallic Reagent to a Trifluoroacetyl Electrophile: This convergent approach involves the formation of the key carbon-carbon bond between the cyclopropyl and the trifluoroethan-1-ol moieties in a single step. The Grignard reaction is the most prominent example of this strategy.
-
Reduction of a Precursor Ketone: This strategy involves the initial synthesis of cyclopropyl trifluoromethyl ketone, followed by its reduction to the desired secondary alcohol. This two-step approach offers the significant advantage of allowing for the stereoselective reduction of the prochiral ketone to access enantiomerically enriched this compound.
This guide will delve into the practical execution of both strategies, providing detailed protocols and mechanistic insights.
Route 1: Synthesis via Grignard Reaction
The reaction of a cyclopropyl Grignard reagent with a suitable trifluoroacetyl electrophile represents a direct and efficient method for the construction of this compound. The high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the trifluoroacetyl group drives the formation of the desired carbon-carbon bond.
Diagram of the Grignard Reaction Pathway
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Part A: Preparation of Cyclopropylmagnesium Bromide
This procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
-
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by the disappearance of the iodine color and the onset of gentle reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is used directly in the next step.
-
Part B: Reaction with Ethyl Trifluoroacetate
-
Materials:
-
Cyclopropylmagnesium bromide solution (from Part A)
-
Ethyl trifluoroacetate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice-water bath.
-
Prepare a solution of ethyl trifluoroacetate (0.9 equivalents) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This step should be performed cautiously as it is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or flash column chromatography.
-
| Reagent | Molar Ratio | Notes |
| Magnesium Turnings | 1.2 | An excess is used to ensure complete reaction of the alkyl halide. |
| Cyclopropyl Bromide | 1.0 | The limiting reagent for the Grignard formation. |
| Ethyl Trifluoroacetate | 0.9 | Using a slight excess of the Grignard reagent helps to drive the reaction to completion and compensates for any side reactions. |
| Anhydrous Solvent | - | Diethyl ether or THF are common choices. THF is often preferred for its higher boiling point and better solvating properties.[1] |
| Saturated aq. NH₄Cl | - | A mild acidic workup to quench the reaction and protonate the alkoxide intermediate. |
Table 1: Stoichiometry for the Grignard Synthesis of this compound.
Route 2: Reduction of Cyclopropyl Trifluoromethyl Ketone
This two-step approach first involves the synthesis of the precursor ketone, followed by its reduction. This route is particularly valuable for accessing the enantiomerically pure alcohol through asymmetric reduction.
Part A: Synthesis of Cyclopropyl Trifluoromethyl Ketone
One effective method for the synthesis of trifluoromethyl ketones is the reaction of a carboxylic acid with trifluoroacetic anhydride.[2]
Diagram of Precursor Ketone Synthesis
Caption: Synthesis of cyclopropyl trifluoromethyl ketone.
Experimental Protocol: Synthesis of Cyclopropyl Trifluoromethyl Ketone
-
Materials:
-
Cyclopropanecarboxylic acid
-
Trifluoroacetic anhydride
-
Pyridine
-
Toluene
-
Water
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in toluene.
-
Add pyridine (2.5 equivalents) to the solution.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully add water to hydrolyze the excess anhydride and reaction intermediates. This step is exothermic.
-
Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclopropyl trifluoromethyl ketone can be purified by distillation.
-
| Reagent | Molar Ratio | Notes |
| Cyclopropanecarboxylic acid | 1.0 | The starting material for the ketone synthesis. |
| Trifluoroacetic anhydride | 1.5 | The source of the trifluoromethyl group and activating agent. |
| Pyridine | 2.5 | Acts as a base to facilitate the reaction. |
| Toluene | - | A suitable solvent for this reaction, allowing for higher temperatures. |
Table 2: Stoichiometry for the Synthesis of Cyclopropyl Trifluoromethyl Ketone.
Part B: Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[3][4][5][6] This reaction utilizes a chiral oxazaborolidine catalyst to direct the delivery of a hydride from a borane source to one face of the ketone.
Diagram of CBS Reduction
Caption: Enantioselective reduction using a CBS catalyst.
Experimental Protocol: Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone
This procedure should be carried out under an inert atmosphere and with anhydrous solvents.
-
Materials:
-
Cyclopropyl trifluoromethyl ketone (from Part A)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, as a 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to -20 °C (a dry ice/acetonitrile bath can be used).
-
Slowly add the borane-THF complex solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve cyclopropyl trifluoromethyl ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent removal, the enantiomerically enriched alcohol can be purified by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
-
| Reagent | Molar Ratio | Notes |
| Cyclopropyl Trifluoromethyl Ketone | 1.0 | The prochiral substrate. |
| CBS Catalyst | 0.1 | Catalytic amount is sufficient for high enantioselectivity. The choice of (R) or (S) determines the product's stereochemistry. |
| Borane-THF Complex | 0.6 | The stoichiometric hydride source. |
| Anhydrous THF | - | The reaction solvent. |
Table 3: Stoichiometry for the CBS Reduction.
Characterization and Data
The final product, this compound, can be characterized using standard analytical techniques.
-
¹H NMR: Expected signals include a multiplet for the cyclopropyl protons, a doublet of quartets for the proton on the carbon bearing the hydroxyl and trifluoromethyl groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will show characteristic signals for the cyclopropyl carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine).
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7][8][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Infrared Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol will be present.
Safety and Handling
-
Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[1]
-
Trifluoroacetic Anhydride: This reagent is corrosive, a lachrymator, and reacts violently with water.[10][11][12][13][14] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Borane-THF Complex: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate fire extinguisher should be readily available.
Conclusion and Outlook
The synthesis of this compound is readily achievable through two primary and robust synthetic strategies. The Grignard reaction offers a direct and convergent route to the racemic alcohol, while the reduction of the corresponding ketone provides a versatile pathway that can be adapted for the highly enantioselective synthesis of either stereoisomer using well-established catalytic methods like the CBS reduction. The choice of synthetic route will depend on the specific requirements of the research, particularly the need for stereochemical control. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and application of this valuable fluorinated building block in the pursuit of novel chemical entities with potential therapeutic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. rsc.org [rsc.org]
- 8. azom.com [azom.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Structural Analysis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Guide for Medicinal Chemists
Abstract
The strategic incorporation of small, strained ring systems and fluorinated motifs is a cornerstone of modern medicinal chemistry. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol stands as a prototypical example of a building block that marries the unique properties of both a cyclopropyl group and a trifluoromethyl group adjacent to a chiral center. This guide provides a comprehensive structural analysis of this molecule, intended for researchers and drug development professionals. We will dissect its spectroscopic signature, explore its conformational landscape, and outline advanced methods for its definitive characterization. The causality behind analytical choices is emphasized to provide field-proven insights into leveraging this molecule's unique attributes for drug design.
Introduction: The Strategic Value of a Unique Structural Combination
This compound (C₅H₇F₃O) is more than a simple alcohol; it is a carefully designed synthon for creating advanced pharmaceutical intermediates.[1] Its structure is notable for two key functional groups attached to a chiral carbinol center:
-
The Cyclopropyl Ring: This three-membered carbocycle is a highly valuable motif in drug design.[2] Its significant ring strain (approx. 27.5 kcal/mol) confers unique electronic and steric properties. In drug molecules, it can act as a conformational constraint, locking flexible chains into a bioactive conformation to enhance potency.[2][3] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby improving a drug's metabolic stability.[2][3]
-
The Trifluoromethyl (CF₃) Group: As the most electronegative element, fluorine significantly alters the physicochemical properties of organic molecules.[4] The potent electron-withdrawing nature of the CF₃ group can modulate the acidity of the adjacent alcohol (pKa ≈ 12.4), influence hydrogen bonding capabilities, and enhance metabolic stability by blocking potential sites of oxidation.[1][5] This group often increases a molecule's lipophilicity, which can be critical for membrane permeability and reaching biological targets.
The combination of these two groups creates a chiral building block with applications as an intermediate in the synthesis of complex molecules, such as kinase inhibitors.[1] This guide provides the foundational structural knowledge required to effectively utilize this versatile compound.
Core Molecular Properties & Synthesis Overview
A foundational understanding begins with the molecule's basic properties and a reliable synthetic pathway.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O | PubChem[6] |
| Molecular Weight | 140.11 g/mol | Chemenu[7] |
| CAS Number | 1993-77-7 | PubChem[6] |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanol | PubChem[6] |
| pKa | ~12.40 | Benchchem[1] |
| Density | 1.363 g/cm³ | Benchchem[1] |
Synthetic Rationale: The Grignard Approach
A robust and logical method for synthesizing this chiral alcohol is the nucleophilic addition of a cyclopropyl organometallic reagent to a trifluoromethyl ketone or aldehyde. The Grignard reaction is a classic and effective choice. The causality for this choice lies in its reliability and the commercial availability of the starting materials.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2,2,2-trifluoroacetaldehyde (or a suitable precursor like trifluoroacetic anhydride followed by reduction) in anhydrous THF to the reaction mixture. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent side reactions.
-
Quenching: After the addition is complete, allow the reaction to stir and warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the desired alcohol.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol [french.chemenu.com]
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol molecular weight and formula.
An In-Depth Technical Guide to 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Key Building Block in Modern Drug Discovery
Introduction: Unpacking a Small Molecule with Significant Impact
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, a chiral alcohol, stands as a premier example of a molecular building block designed for this purpose. Its structure elegantly combines two highly sought-after functionalities: a cyclopropyl ring and a trifluoromethyl group.
The cyclopropyl group, a strained three-membered ring, is not merely a small cycloalkane. Its unique electronic properties and rigid conformation are frequently exploited in drug design to enhance metabolic stability, improve potency, reduce off-target effects, and favorably constrain the conformation of molecules for optimal receptor binding.[1][2] Simultaneously, the trifluoromethyl (CF₃) group, one of the most common fluorine-containing moieties in pharmaceuticals, imparts significant effects. Its strong electron-withdrawing nature can modulate the acidity of nearby protons (like the hydroxyl group in this case), while its lipophilicity and ability to block metabolic oxidation sites can dramatically improve a drug's metabolic profile and membrane permeability.[3]
This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, and critical role as a versatile intermediate for researchers and scientists in the field of drug development.
Core Molecular and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇F₃O | [1][3][4][5] |
| Molecular Weight | 140.10 g/mol | [4] |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanol | [1][4] |
| CAS Number | 1993-77-7 | [1][4][5] |
| Boiling Point | 75–77 °C @ 110 Torr | [3] |
| Density | 1.363 g/cm³ | [3] |
| pKa | ~12.40 | [3] |
| Appearance | Colorless Liquid | [6] |
The molecule's structure, featuring a chiral center at the carbinol carbon, means it exists as a pair of enantiomers, (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol and (S)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol. The stereochemistry at this position is often critical for biological activity, necessitating stereoselective synthesis or chiral separation methods in many applications.
Synthesis and Manufacturing Logic
The synthesis of this compound is typically achieved through nucleophilic addition to a trifluoroacetaldehyde equivalent. A common and scalable approach is the Grignard reaction.
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow of a standard laboratory-scale synthesis.
Caption: General workflow for the synthesis of racemic this compound.
Exemplary Experimental Protocol: Grignard Synthesis (Racemic)
This protocol describes a self-validating system for producing the racemic compound. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize racemic this compound.
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
2,2,2-Trifluoroacetaldehyde gas or ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), magnesium turnings are activated in a flame-dried flask. A solution of cyclopropyl bromide in anhydrous ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide. The exotherm is controlled to maintain a gentle reflux. Causality: This step creates the potent cyclopropyl nucleophile required for the subsequent C-C bond formation.
-
Nucleophilic Addition: The Grignard solution is cooled to 0 °C. 2,2,2-Trifluoroacetaldehyde gas is bubbled through the solution, or an ethereal solution of ethyl trifluoroacetate is added dropwise. The reaction is stirred and allowed to warm slowly to room temperature. Causality: The highly polarized carbonyl carbon of the trifluoroacetyl group is attacked by the nucleophilic cyclopropyl anion. Using the ester requires 2 equivalents of Grignard reagent but can be experimentally simpler than handling a gas.
-
Aqueous Workup (Quench): The reaction mixture is carefully poured over an ice-cold saturated solution of NH₄Cl. Causality: This step protonates the resulting alkoxide to form the desired alcohol and quenches any unreacted Grignard reagent. NH₄Cl is a mild acid source that minimizes side reactions.
-
Extraction and Drying: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Causality: This isolates the product from the aqueous phase and removes residual water, which can interfere with purification and characterization.
-
Purification: The crude oil is purified by silica gel column chromatography or distillation under reduced pressure to yield the pure product.
Chiral Resolution: For applications requiring a single enantiomer, the racemic mixture can be resolved using chiral chromatography, often employing columns with derivatized cyclodextrin stationary phases which can differentiate between the two enantiomers.[7] Alternatively, asymmetric synthesis strategies using chiral catalysts can be employed to produce one enantiomer in excess directly.
The Strategic Role in Drug Discovery
The true value of this compound lies in its application as a strategic building block. Its constituent parts synergistically bestow desirable properties upon larger, more complex molecules.
Caption: Contribution of structural motifs to desirable drug properties.
This fragment is particularly useful as an intermediate. For example, it has been utilized in Ullmann coupling reactions to synthesize precursors for kinase inhibitors.[3] The hydroxyl group provides a convenient handle for further chemical modification (e.g., oxidation, etherification, or substitution), allowing for its seamless integration into larger molecular scaffolds.
Safety and Handling
According to its GHS classification, this compound is a flammable liquid and vapor.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is more than just a simple alcohol; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. The combination of a conformationally rigid, metabolically robust cyclopropyl ring and a powerfully electron-withdrawing, lipophilic trifluoromethyl group makes it an invaluable tool for addressing common challenges in drug discovery, such as poor metabolic stability and low potency. Its straightforward synthesis and versatile chemical handle ensure its continued and expanding role in the development of next-generation therapeutics.
References
- 1. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol [french.chemenu.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1993-77-7 | Buy Now [molport.com]
- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Note on Structural Analogy in Safety Assessment
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a molecule of increasing interest in medicinal chemistry and drug development, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, coupled with the electron-withdrawing effects of the trifluoromethyl moiety. As with any novel or specialized chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring laboratory safety and experimental integrity.
This guide will therefore provide a comprehensive overview of the safety and handling protocols for 2,2,2-Trifluoroethanol as a surrogate, with the explicit recommendation that This compound be handled with, at a minimum, the same level of caution.
Section 1: Hazard Identification and Classification
Based on available data for 2,2,2-Trifluoroethanol, this compound should be presumed to be a hazardous substance. The primary hazards are summarized below.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][5] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][3][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood) through prolonged or repeated exposure[1][3][5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[6] |
This table is based on the GHS classification for 2,2,2-Trifluoroethanol.
Pictograms:
GHS02: Flame GHS05: Corrosion GHS06: Skull and Crossbones GHS08: Health Hazard
Signal Word: Danger[1][2][3][4][5]
Section 2: Physical and Chemical Properties
While specific data for this compound is limited, the properties of 2,2,2-Trifluoroethanol provide a useful baseline. The addition of the cyclopropyl group will increase the molecular weight and may alter the boiling point and density.
| Property | 2,2,2-Trifluoroethanol | This compound |
| Molecular Formula | C2H3F3O[7] | C5H7F3O[6] |
| Molecular Weight | 100.04 g/mol [4][7] | 140.10 g/mol [6] |
| Appearance | Clear, colorless liquid[4][8] | Not specified |
| Odor | Characteristic, slightly sweet[2][9] | Not specified |
| Boiling Point | 73-75 °C[4] | Not specified |
| Melting Point | -44 °C[4] | Not specified |
| Flash Point | 29 °C (84.2 °F)[4][10] | Not specified |
| Solubility | Soluble in water and many organic solvents[9] | Not specified |
Section 3: Safe Handling and Storage
A proactive approach to safety is crucial when working with this class of compounds. The following protocols are derived from best practices for handling flammable and toxic liquids.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11] The fume hood will not only protect the user from inhaling potentially toxic vapors but will also help to mitigate the risk of fire or explosion. Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][11] Use of explosion-proof electrical equipment is recommended, especially when handling larger quantities.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10][11] It should be stored in a flammable liquids cabinet, away from heat, sparks, open flames, and other sources of ignition.[1][10] Ground and bond containers when transferring material to prevent static discharge.[1][2] Incompatible materials to avoid include strong oxidizing agents, bases, and metals.[1]
Section 4: Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.[11]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Fire-Fighting Measures
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][4] Water spray can be used to cool fire-exposed containers.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11]
Accidental Release Measures
For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.[1] For a large spill, evacuate the area and ventilate.[1] Remove all sources of ignition.[1][2][4] Wear appropriate PPE, including respiratory protection.[10] Prevent the spill from entering drains or waterways.[3]
Section 5: Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.[1] Contaminated packaging should be treated as hazardous waste.[12]
Section 6: Toxicological Information
The toxicological information for 2,2,2-Trifluoroethanol suggests that it is acutely toxic if swallowed or inhaled.[4][10] It is a severe eye irritant and a skin irritant.[10][11] Chronic exposure may cause damage to the blood.[1][3] There is also evidence that it may damage fertility.[1][3]
Acute Toxicity Data for 2,2,2-Trifluoroethanol:
| Route | Species | Value |
| Oral (LD50) | Rat | 240 mg/kg[10] |
| Dermal (LD50) | Rat | 1680 mg/kg[10] |
| Inhalation (LC50) | Mouse | 499.4 ppm (4 hours)[10] |
Conclusion: A Commitment to Safety
While this compound holds promise as a valuable building block in pharmaceutical and materials science, its safe use is of paramount importance. By understanding and applying the principles outlined in this guide, based on the well-documented hazards of its close structural analog, 2,2,2-Trifluoroethanol, researchers can mitigate risks and foster a culture of safety in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 8. Cas 75-89-8,2,2,2-Trifluoroethanol | lookchem [lookchem.com]
- 9. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Isomeric Landscape of C5H7F3O Carbinols
Abstract
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. This guide provides a comprehensive technical overview of the carbinol isomers of C5H7F3O, focusing on the trifluoromethyl-substituted pentenols. We will delve into the systematic IUPAC nomenclature of these isomers, explore their predicted chemical and physical properties, discuss viable synthetic strategies, and survey their potential applications in drug discovery and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of fluorinated compounds.
Introduction: The Significance of Trifluoromethylated Carbinols
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pKa, metabolic stability, and binding affinity of a parent molecule. When incorporated into a carbinol (alcohol) framework, particularly one with unsaturation, the resulting trifluoromethylated alkenol presents a versatile scaffold for further chemical elaboration. The molecular formula C5H7F3O, representing a trifluoromethyl-substituted pentenol, offers a rich isomeric landscape with diverse potential applications. Understanding the precise naming, properties, and synthesis of each isomer is crucial for harnessing their full potential.
The presence of the trifluoromethyl group can significantly impact the acidity of the carbinol proton, the reactivity of the double bond, and the overall conformational preference of the molecule. These effects are of paramount importance in the design of novel pharmaceuticals, agrochemicals, and functional polymers.[1]
Systematic IUPAC Nomenclature of C5H7F3O Carbinol Isomers
The systematic naming of trifluoromethyl-substituted pentenols follows the IUPAC rules of nomenclature, prioritizing the principal functional group (the hydroxyl group) for the lowest possible locant on the parent carbon chain. The parent chain must contain both the hydroxyl group and the carbon-carbon double bond.
The key steps for naming these isomers are as follows:
-
Identify the longest carbon chain that contains both the hydroxyl group (-OH) and the double bond. This will be a pentene chain.
-
Number the carbon atoms of the parent chain to give the carbon bearing the hydroxyl group the lowest possible number.
-
Indicate the position of the double bond by the number of its first carbon atom.
-
Name the trifluoromethyl group as a substituent, indicating its position on the parent chain.
-
Combine the names of the substituent, the parent pentene chain, and the alcohol suffix "-ol".
Below is a systematic breakdown of the most plausible isomers of C5H7F3O and their corresponding IUPAC names.
Diagram of IUPAC Naming Convention
Caption: IUPAC naming workflow for a C5H7F3O carbinol isomer.
Key Isomers of C5H7F3O (Trifluoromethyl-pentenols)
Based on the principles of chemical stability and synthetic accessibility, the following isomers are of primary interest:
-
1,1,1-Trifluoropent-3-en-2-ol: The trifluoromethyl group is at one end of the chain, with the hydroxyl group on the adjacent carbon. The double bond is in the middle of the chain.
-
5,5,5-Trifluoropent-3-en-2-ol: Similar to the above, but with numbering from the other end of the chain.
-
1,1,1-Trifluoropent-4-en-2-ol: The double bond is at the terminus of the chain.
-
5,5,5-Trifluoropent-1-en-3-ol: The hydroxyl group is centrally located.
-
4,4,4-Trifluoropent-1-en-2-ol: The trifluoromethyl group is on a branched carbon.
-
3-(Trifluoromethyl)pent-4-en-2-ol: The trifluoromethyl group is on the carbon adjacent to the carbinol carbon.
Physicochemical Properties of C5H7F3O Isomers
Direct experimental data for all isomers of C5H7F3O is not extensively available. However, we can infer their properties based on the known effects of trifluoromethyl substitution.
General Properties:
-
Boiling Point: The presence of the trifluoromethyl group generally increases the volatility of a molecule compared to its non-fluorinated analog of similar molecular weight, due to weaker intermolecular forces. However, the hydroxyl group will contribute to hydrogen bonding, raising the boiling point.
-
Acidity: The electron-withdrawing trifluoromethyl group will increase the acidity of the hydroxyl proton, making these carbinols more acidic than their non-fluorinated counterparts.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which is a key parameter in drug design influencing membrane permeability and protein binding.[2]
-
Spectroscopic Features:
-
¹⁹F NMR: A strong singlet (or a multiplet if coupled to nearby protons) in the ¹⁹F NMR spectrum is a characteristic feature of the -CF3 group.
-
¹H NMR: The protons on the carbon bearing the -CF3 group and the hydroxyl group will show characteristic shifts and coupling patterns.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and strong C-F stretching bands around 1100-1300 cm⁻¹ are expected.
-
Predicted Properties of Key Isomers:
| IUPAC Name | Predicted Boiling Point (°C) | Predicted Acidity (pKa) | Notes on Reactivity |
| 1,1,1-Trifluoropent-3-en-2-ol | 120-130 | ~13-14 | The allylic alcohol moiety may be prone to rearrangement. |
| 5,5,5-Trifluoropent-3-en-2-ol | 120-130 | ~14-15 | The double bond is further from the -CF3 group, slightly reducing its electronic influence. |
| 1,1,1-Trifluoropent-4-en-2-ol | 115-125 | ~13-14 | The terminal double bond offers a site for various addition reactions. |
| 5,5,5-Trifluoropent-1-en-3-ol | 125-135 | ~15-16 | The hydroxyl group is more sterically hindered. |
| 4,4,4-Trifluoropent-1-en-2-ol | 110-120 | ~14-15 | A tertiary trifluoromethyl group presents unique steric and electronic effects. |
| 3-(Trifluoromethyl)pent-4-en-2-ol | 115-125 | ~14-15 | The stereochemistry at two chiral centers will be important. |
Synthetic Strategies for C5H7F3O Carbinols
The synthesis of trifluoromethyl-substituted carbinols often relies on the nucleophilic addition of a trifluoromethyl equivalent to a carbonyl compound or the addition of an organometallic reagent to a trifluoromethyl ketone.
General Synthetic Approaches:
-
Grignard Reaction: The reaction of a suitable Grignard reagent with a trifluoromethyl-containing aldehyde or ketone is a common and effective method.[3][4] For example, the synthesis of 1,1,1-trifluoropent-3-en-2-ol could be achieved by reacting trifluoroacetaldehyde with crotylmagnesium bromide.
-
Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to form a zinc enolate, which then reacts with a carbonyl compound. This can be adapted for the synthesis of β-hydroxy esters which can be further modified.[5][6][7][8]
-
Nucleophilic Trifluoromethylation: Reagents such as Ruppert-Prakash reagent (TMSCF3) can be used to introduce the trifluoromethyl group onto an aldehyde or ketone precursor.
Experimental Protocol: Synthesis of 1,1,1-Trifluoropent-3-en-2-ol via Grignard Reaction
This protocol is a representative example and may require optimization.
Materials:
-
Magnesium turnings
-
Crotyl bromide
-
Anhydrous diethyl ether
-
Trifluoroacetaldehyde (gas or solution in a suitable solvent)
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of crotyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Trifluoroacetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble trifluoroacetaldehyde gas through the solution or add a pre-cooled solution of trifluoroacetaldehyde in diethyl ether dropwise. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for a C5H7F3O carbinol.
Applications in Research and Development
Trifluoromethyl-substituted carbinols are valuable building blocks in several areas of chemical research and development.
-
Drug Discovery: The incorporation of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[2] These C5H7F3O carbinols can serve as precursors for the synthesis of more complex molecules with potential therapeutic applications in areas such as antivirals, anti-inflammatories, and central nervous system agents.[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. These carbinols can be used as monomers or additives in the synthesis of specialty polymers and liquid crystals.
-
Asymmetric Synthesis: Chiral trifluoromethyl carbinols are valuable intermediates and can be used as chiral auxiliaries or building blocks in asymmetric synthesis.
Conclusion
The isomeric landscape of C5H7F3O carbinols, specifically the trifluoromethyl-substituted pentenols, represents a fertile ground for chemical innovation. A systematic understanding of their IUPAC nomenclature is the first step towards unlocking their potential. While experimental data for each specific isomer remains to be fully elucidated, established principles of organic chemistry allow for the prediction of their properties and the design of robust synthetic routes. The versatile reactivity of these compounds, coupled with the unique properties imparted by the trifluoromethyl group, ensures their continued importance as valuable building blocks in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific synthesis and characterization of each isomer will undoubtedly open up new avenues for scientific discovery and technological advancement.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Emergence of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol in Asymmetric Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of Fluorinated Chiral Alcohols
In the landscape of modern synthetic chemistry, the quest for precise control over molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure compounds, form the bedrock of the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of fluorine atoms into these molecules can profoundly influence their biological and physical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Within this context, chiral fluorinated alcohols have emerged as powerful tools for asymmetric synthesis.
This guide focuses on a promising yet underexplored molecule: 1-cyclopropyl-2,2,2-trifluoroethan-1-ol . The unique combination of a sterically demanding and electronically distinct cyclopropyl group adjacent to a trifluoromethyl-bearing stereocenter presents an intriguing scaffold for inducing asymmetry. While specific applications of this exact molecule are nascent in the literature, its structural motifs suggest significant potential as a chiral auxiliary, a precursor to novel chiral ligands, or a stereodirecting building block.
This document serves as a forward-looking application note. It provides a detailed protocol for the enantioselective synthesis of this compound. Subsequently, it presents comprehensive protocols for the application of a closely related and well-documented analog, (R)-1-phenyl-2,2,2-trifluoroethanol, as a chiral auxiliary in diastereoselective enolate alkylation. The principles and procedures detailed herein provide a robust framework for researchers to harness the potential of this emerging class of chiral alcohols.
Part 1: Enantioselective Synthesis of (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl trifluoromethyl ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective and predictable method for this transformation.[3]
Causality Behind Experimental Choices:
-
Catalyst: The CBS catalyst, derived from (S)-proline, creates a chiral pocket around the borane reducing agent. It coordinates to both the borane and the ketone's carbonyl oxygen, holding the ketone in a rigid conformation. This forces the hydride delivery to occur from a specific face of the carbonyl, leading to a high degree of enantioselectivity.
-
Reducing Agent: Borane-dimethyl sulfide complex (BMS) is a stable and convenient source of borane. It is less reactive than free diborane, allowing for better catalytic control.
-
Temperature: The reaction is conducted at low temperatures (0 °C to room temperature) to minimize the non-catalyzed background reduction, which would lead to the racemic product and thus a lower enantiomeric excess (ee).
Experimental Workflow: Asymmetric Ketone Reduction
Caption: Workflow for the CBS reduction of cyclopropyl trifluoromethyl ketone.
Detailed Protocol: Synthesis of (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Materials:
-
(1S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Cyclopropyl trifluoromethyl ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-CBS catalyst solution (0.05 eq, e.g., 0.5 mmol for a 10 mmol scale reaction).
-
Dilute the catalyst with anhydrous THF (approx. 0.1 M concentration based on the ketone). Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred catalyst solution. A slight evolution of gas (dimethyl sulfide) may be observed.
-
Stir the mixture for 15 minutes at 0 °C to ensure the formation of the active catalyst-borane complex.
-
In a separate flask, prepare a solution of cyclopropyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) and subsequent ¹H or ¹⁹F NMR analysis.
| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 0 | 2 | 92 | >95 |
| 2 | 10 | 25 | 1 | 95 | 92 |
| 3 | 2 | -20 | 5 | 88 | >98 |
| Note: The data presented is representative of typical CBS reductions of trifluoromethyl ketones and should be considered illustrative for this specific substrate. |
Part 2: Application as a Chiral Auxiliary in Asymmetric Alkylation
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[4][5][6][7] After the desired transformation, the auxiliary is removed and can ideally be recovered. Chiral alcohols are frequently used as auxiliaries by forming chiral esters.
Due to the limited availability of specific protocols for this compound, this section details the use of its well-studied analog, (R)-1-phenyl-2,2,2-trifluoroethanol , in a diastereoselective enolate alkylation. The principles demonstrated here are directly applicable. The bulky and electronically distinct nature of the trifluoromethylphenyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.
Mechanism of Diastereoselection:
The high diastereoselectivity of this reaction stems from a combination of factors:
-
Enolate Geometry: The use of lithium diisopropylamide (LDA) as a base typically favors the formation of the (Z)-enolate.
-
Chelated Intermediate: The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the ester, creating a rigid, six-membered ring-like transition state.
-
Steric Shielding: The bulky trifluoromethylphenyl group of the chiral auxiliary orients itself pseudo-equatorially to minimize steric interactions. This conformation effectively blocks the "top" face of the enolate.
-
Electrophilic Attack: Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered "bottom" face, leading to the formation of a single major diastereomer.
Reaction Scheme & Stereochemical Model
Caption: Diastereoselective alkylation using a chiral trifluoromethylphenyl-based auxiliary.
Detailed Protocol: Diastereoselective Alkylation of a Chiral Ester
Part A: Synthesis of the Chiral Ester
-
To a solution of (R)-1-phenyl-2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the alcohol.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral propionate ester, which can be purified by column chromatography if necessary.
Part B: Asymmetric Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
To a separate flame-dried flask under argon, dissolve the chiral propionate ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add the freshly prepared LDA solution dropwise to the ester solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis. Purify the product by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated ester in a mixture of THF and water (e.g., 4:1).
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl and extract the product with ethyl acetate. This organic layer contains the desired chiral carboxylic acid.
-
The aqueous layer can be basified with NaOH and extracted with DCM to recover the (R)-1-phenyl-2,2,2-trifluoroethanol auxiliary.
| Electrophile (R-X) | Diastereomeric Excess (de, %) | Yield (%) |
| Benzyl bromide | >98 | 85 |
| Iodomethane | 95 | 91 |
| Allyl bromide | 96 | 88 |
| Note: This data is representative of alkylations using similar chiral auxiliaries and serves as an illustrative example. |
Conclusion and Future Outlook
This compound represents a structurally novel and promising chiral building block. Its synthesis via asymmetric ketone reduction is accessible through well-established protocols. While its direct application in asymmetric synthesis is an area ripe for exploration, the principles of stereocontrol demonstrated by analogous chiral trifluoromethylated alcohols provide a clear and compelling roadmap for its use.
The unique steric and electronic properties of the cyclopropyl group, combined with the strong inductive effect of the trifluoromethyl group, may lead to even higher levels of stereoselectivity or novel reactivity patterns when this alcohol is employed as a chiral auxiliary or as a component of a chiral ligand. It is the author's belief that further investigation into this and related molecules will unlock new and powerful tools for the synthesis of complex chiral molecules, with significant implications for drug discovery and development.
References
- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 2. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Versatile Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among the myriad of structural motifs, those incorporating both cyclopropyl and trifluoromethyl groups have garnered significant attention. The cyclopropyl ring, a strained three-membered carbocycle, acts as a rigid conformational constraint, pre-organizing a molecule into a bioactive conformation and thereby enhancing its binding affinity to biological targets.[1] Furthermore, the unique electronic nature of the cyclopropyl group can modulate the pKa of neighboring functionalities and improve metabolic stability by shielding adjacent C-H bonds from oxidative degradation.[2]
Concurrently, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of contemporary drug design. The CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] When combined, the cyclopropyl and trifluoromethyl moieties create a powerful synergistic effect, offering a unique set of physicochemical properties that can be exploited to fine-tune the characteristics of a drug candidate.
This technical guide focuses on 1-cyclopropyl-2,2,2-trifluoroethan-1-ol , a chiral building block that embodies the advantageous features of both these groups. Its stereogenic center provides an additional layer of complexity and specificity, crucial for interacting with the chiral environment of biological systems. We will explore its synthesis, chiral resolution, and its application in the construction of more complex molecular entities through a series of detailed application notes and protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C5H7F3O |
| Molecular Weight | 140.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 75-77 °C at 110 Torr |
| Density | 1.363 g/cm³ |
| pKa | 12.40 |
| CAS Number | 1993-77-7 |
Spectroscopic Data: While specific spectra are dependent on the acquisition conditions, typical shifts in NMR and characteristic peaks in IR are predictable.
-
¹H NMR: Expect signals for the cyclopropyl protons (a complex multiplet in the 0.4-1.2 ppm region), the methine proton adjacent to the hydroxyl and trifluoromethyl groups (a quartet of doublets in the 3.5-4.5 ppm region due to coupling with the CF3 group and the cyclopropyl protons), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration-dependent).
-
¹³C NMR: Characteristic signals for the trifluoromethyl carbon (a quartet around 124 ppm with a large ¹JCF coupling constant), the methine carbon bearing the hydroxyl group (a quartet in the 70-80 ppm region with a ²JCF coupling), and the cyclopropyl carbons (in the upfield region, typically 0-20 ppm).
-
¹⁹F NMR: A singlet or a doublet (if coupled to the methine proton) around -75 to -80 ppm relative to CFCl₃.
-
IR (neat): A strong, broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands for the cyclopropyl and methine groups below 3000 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Synthesis and Chiral Resolution
The accessibility of enantiomerically pure this compound is a critical first step for its application as a chiral building block. Both asymmetric synthesis and chiral resolution of the racemate are viable strategies.
Protocol 1: Asymmetric Synthesis via Catalytic Enantioselective Cyclopropanation
This protocol is adapted from methodologies for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.[3] It involves the rhodium-catalyzed reaction of a trifluoromethyl diazo compound with a suitable alkene.
Figure 1: Workflow for Asymmetric Synthesis.
Materials:
-
(E)-alkenyl boronate (1.0 equiv)
-
Trifluorodiazoethane (generated in situ or as a solution) (1.5 equiv)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄) (1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral dirhodium catalyst.
-
Dissolve the catalyst in anhydrous DCM.
-
Add the (E)-alkenyl boronate to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the solution of trifluorodiazoethane over 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched trifluoromethyl-cyclopropylboronate.
-
The boronate can then be oxidized to the corresponding alcohol using standard conditions (e.g., sodium perborate or hydrogen peroxide).
Causality: The choice of a chiral dirhodium catalyst is crucial for inducing enantioselectivity. The ligand framework of the catalyst creates a chiral environment that directs the approach of the diazo compound to one face of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.[3]
Protocol 2: Chiral Resolution of Racemic this compound by Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of enantiomers, often offering faster separations and reduced solvent consumption compared to HPLC.[4]
Figure 2: Workflow for Chiral Resolution by SFC.
Instrumentation and Conditions:
-
SFC System: A preparative SFC system equipped with a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this type of separation.
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol, or isopropanol). The choice and percentage of the co-solvent are critical for achieving good resolution.
-
Temperature and Pressure: These parameters need to be optimized to ensure the mobile phase is in the supercritical state and to fine-tune the separation.
-
Detection: UV detection is commonly used. If the compound lacks a strong chromophore, a mass spectrometer can be employed.
General Procedure:
-
Dissolve the racemic this compound in the mobile phase co-solvent at a suitable concentration.
-
Perform analytical-scale injections to screen different chiral columns and mobile phase compositions to identify the optimal conditions for baseline separation of the enantiomers.
-
Once the analytical method is established, scale up to a preparative scale by increasing the column diameter, sample concentration, and injection volume.
-
Collect the separated enantiomeric fractions.
-
Analyze the purity of the collected fractions by analytical SFC or chiral HPLC.
-
Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
Trustworthiness: The self-validating nature of this protocol lies in the analytical confirmation of the enantiomeric purity of the collected fractions. Re-injection of a small aliquot of each collected fraction onto the same chiral column under analytical conditions should show a single peak, confirming the successful separation.
Applications in Synthesis: Derivatization Protocols
The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.
Protocol 3: Mitsunobu Reaction for the Inversion of Stereochemistry and Introduction of Nucleophiles
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups with inversion of configuration.[5][6]
Figure 3: Mitsunobu Reaction Scheme.
Materials:
-
Enantiomerically pure this compound (1.0 equiv)
-
Nucleophile (e.g., a carboxylic acid, phthalimide, or a phenol) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol and the nucleophile in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate are often observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, quench the reaction with a small amount of water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (if a carboxylic acid was used as the nucleophile) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
Expertise: The order of addition is critical for the success of the Mitsunobu reaction. The azodicarboxylate should be added to the mixture of the alcohol, nucleophile, and phosphine to ensure the formation of the desired reactive intermediate.[7] For sterically hindered alcohols, using 4-nitrobenzoic acid as the nucleophile can improve yields.[7]
Protocol 4: Oxidation to Cyclopropyl Trifluoromethyl Ketone
The corresponding ketone is also a valuable synthetic intermediate.[2] Various modern oxidation methods can be employed for this transformation.[8]
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure (using Dess-Martin Periodinane):
-
Dissolve the alcohol in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography or distillation.
Authoritative Grounding: The use of o-iodoxybenzoic acid (IBX) is another efficient method for the oxidation of trifluoromethyl alcohols to the corresponding ketones under mild conditions.[8]
Protocol 5: Ullmann Condensation for Aryl Ether Synthesis
The Ullmann condensation allows for the formation of a C-O bond between an alcohol and an aryl halide, a key transformation in the synthesis of many pharmaceuticals.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.2 equiv)
-
Copper(I) catalyst (e.g., CuI) (10 mol%)
-
Ligand (e.g., a phenanthroline or diamine) (20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add the aryl halide, copper(I) catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the alcohol and the solvent.
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aryl ether by flash column chromatography.
Conclusion
This compound is a chiral building block with immense potential in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Its unique combination of a rigid cyclopropyl group and an electron-withdrawing trifluoromethyl moiety offers a powerful strategy for modulating the physicochemical and pharmacological properties of a lead compound. The protocols detailed in this guide provide a starting point for the synthesis, resolution, and derivatization of this versatile building block, enabling researchers to unlock its full potential in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclopropyl and Trifluoromethyl Moieties in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl and trifluoromethyl groups have emerged as powerful tools for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The strained three-membered ring of cyclopropane offers a rigid conformational constraint, which can pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity. Furthermore, the cyclopropyl group can act as a bioisostere for various functional groups, including alkenes and amides, while often improving metabolic stability due to the strength of its C-H bonds.
The trifluoromethyl group, on the other hand, is a highly electronegative and lipophilic moiety that can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and shield adjacent sites from metabolic attack. The combination of these two privileged fragments in the form of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol creates a chiral building block of significant interest for the synthesis of novel drug candidates across a range of therapeutic areas. This guide provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile synthon.
Synthesis of this compound: Racemic and Enantioselective Approaches
The synthesis of the target alcohol can be efficiently achieved through the nucleophilic addition of a cyclopropyl organometallic reagent to a trifluoromethyl ketone source, or via the asymmetric reduction of cyclopropyl trifluoromethyl ketone.
Protocol 1: Racemic Synthesis via Grignard Reaction
This protocol details the synthesis of racemic this compound through the addition of cyclopropylmagnesium bromide to 2,2,2-trifluoroacetophenone.
Reaction Principle: The highly nucleophilic carbon of the cyclopropyl Grignard reagent attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.
Caption: Workflow for the Grignard synthesis of racemic this compound.
Materials:
-
Cyclopropylmagnesium bromide (0.5 M solution in THF)
-
2,2,2-Trifluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylmagnesium bromide solution (1.2 equivalents) under a nitrogen atmosphere.
-
Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.
Protocol 2: Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the asymmetric reduction of cyclopropyl trifluoromethyl ketone to yield enantioenriched this compound.
Reaction Principle: The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the prochiral ketone. The catalyst-borane complex coordinates to the ketone in a sterically defined manner, leading to the preferential formation of one enantiomer of the alcohol.[1][2][3]
Caption: Simplified mechanism of the CBS reduction.
Materials:
-
Cyclopropyl trifluoromethyl ketone
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Activation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Cool the solution to 0 °C and add the borane-THF complex (0.6 equivalents) dropwise. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of cyclopropyl trifluoromethyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reduction: To the stirred mixture at -78 °C, add the remaining borane-THF complex (1.0 equivalent) dropwise over 1 hour. After the addition, allow the reaction to slowly warm to -40 °C over 30 minutes and stir for an additional 1 hour.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -40 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Applications in Further Synthetic Transformations
This compound is a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be oxidized to the corresponding ketone or converted to an ether.
Protocol 3: Oxidation to Cyclopropyl Trifluoromethyl Ketone via Swern Oxidation
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.
Reaction Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol. The reaction proceeds through an alkoxysulfonium ylide intermediate, which undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and carbon monoxide/dioxide.[4]
Procedure:
-
Activator Preparation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Add a solution of DMSO (2.2 equivalents) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equivalent) in DCM dropwise. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise, and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate to give the crude ketone, which can be purified by chromatography.
Protocol 4: Etherification via Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound.
Reaction Principle: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide. The alcohol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which then displaces the halide from the alkyl halide.[5]
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 equivalents) to the solution and heat the reaction to reflux. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the resulting ether by column chromatography.
Quantitative Data Summary
| Synthesis/Reaction | Substrate | Reagents | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Grignard Reaction | 2,2,2-Trifluoroacetophenone | Cyclopropylmagnesium bromide | Racemic this compound | Typically 70-90 | N/A | [6] |
| CBS Reduction | Cyclopropyl trifluoromethyl ketone | (S)-Me-CBS, BH₃·THF | (R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | Typically 85-95 | >95 | [3][7] |
| Swern Oxidation | This compound | Oxalyl chloride, DMSO, Et₃N | Cyclopropyl trifluoromethyl ketone | Typically >90 | N/A | [4] |
| Williamson Ether Synthesis | This compound | NaH, Alkyl halide | 1-Alkoxy-1-cyclopropyl-2,2,2-trifluoroethane | Typically 60-80 | N/A | [5] |
Note: Yields and enantiomeric excess are representative and can vary based on specific reaction conditions and substrate.
Medicinal Chemistry Applications and Future Perspectives
The 1-cyclopropyl-2,2,2-trifluoroethanol scaffold is a valuable building block for the synthesis of a variety of biologically active molecules. The unique combination of the rigid cyclopropyl group and the metabolically robust trifluoromethyl group can lead to compounds with improved pharmacological profiles. For instance, derivatives of this scaffold have been explored as potential anti-cancer, anti-viral, and central nervous system agents. The chiral nature of the alcohol allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving selective interactions with biological targets.
The continued exploration of this and related fluorinated cyclopropyl synthons is expected to yield novel drug candidates with enhanced efficacy and safety profiles. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and further elaborate on this promising chemical scaffold.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Oxidation of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol to 1-Cyclopropyl-2,2,2-trifluoroethan-1-one
Introduction: The Significance of the Cyclopropyl Trifluoromethyl Ketone Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 1-cyclopropyl-2,2,2-trifluoroethan-1-one scaffold is of particular interest, merging the unique conformational constraints and metabolic stability of the cyclopropyl ring with the potent electronic effects of the trifluoromethyl group.[1][2] The cyclopropyl group can enhance binding affinity and modulate lipophilicity, while the trifluoromethyl group often improves metabolic stability and bioavailability.[1][3]
The oxidation of the corresponding secondary alcohol, 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol, is a critical transformation to access this valuable ketone. However, this oxidation is not without its challenges. The presence of the strained cyclopropane ring necessitates mild reaction conditions to prevent unwanted ring-opening or rearrangement reactions.[4][5][6] Furthermore, the strong electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the alcohol. This document provides detailed protocols for three robust and widely adopted oxidation methods—Dess-Martin, Swern, and TEMPO-catalyzed oxidation—that are well-suited for this sensitive substrate.
Comparative Overview of Recommended Oxidation Protocols
For a rapid assessment, the following table summarizes the key features of the detailed protocols provided in this guide.
| Feature | Dess-Martin Oxidation | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Reagent(s) | Dess-Martin Periodinane (DMP) | Oxalyl chloride, DMSO, Triethylamine | TEMPO (catalyst), NaOCl (oxidant) |
| Typical Yield | High (>90%) | High (>90%) | Good to High (80-95%) |
| Reaction Temp. | Room Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Mild conditions, simple workup, high functional group tolerance.[7][8] | Mild conditions, reliable, avoids heavy metals.[9][10][11] | Catalytic, environmentally benign ("green"), cost-effective for large scale.[12][13][14] |
| Key Disadvantages | DMP can be explosive under certain conditions, relatively expensive.[8][15] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[10][11] | Can be slower, may require careful pH control.[16] |
| Ideal Scale | Lab-scale (mg to g) | Lab-scale (mg to g) | Lab to industrial scale (g to kg) |
Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][17] Its key advantage lies in its operational simplicity and high chemoselectivity, making it an excellent choice for the oxidation of this compound, especially on a laboratory scale. The reaction proceeds at room temperature and typically reaches completion within a few hours.[8]
Expertise & Experience: The Rationale Behind the Protocol
The choice of Dess-Martin periodinane (DMP) is predicated on its ability to effect oxidation under neutral conditions, thereby minimizing the risk of acid- or base-catalyzed opening of the cyclopropane ring. The reaction generates two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate if the substrate is particularly acid-sensitive.[7] Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to solubilize both the substrate and the reagent.
Experimental Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-Cyclopropyl-2,2,2-trifluoroethan-1-one can be purified by column chromatography on silica gel if necessary.
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, add an additional portion of DMP (0.2-0.3 eq). Ensure the DMP is of high quality, as its activity can degrade with age and exposure to moisture.[8]
-
Low yield: The workup is crucial. Ensure thorough quenching with the NaHCO₃/Na₂S₂O₃ solution to remove the iodine byproducts, which can complicate purification.
Reaction Mechanism Workflow
Caption: Dess-Martin oxidation mechanism.
Protocol 2: Swern Oxidation
The Swern oxidation is another classic and highly effective method for converting alcohols to carbonyl compounds under mild, low-temperature conditions.[10][18] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. This protocol is particularly useful for substrates that are sensitive to higher temperatures.
Expertise & Experience: The Rationale Behind the Protocol
The extremely low reaction temperature (-78 °C) is a hallmark of the Swern oxidation and is critical for the stability of the reactive intermediates, preventing side reactions.[11] The use of a non-nucleophilic hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential for the final elimination step and to avoid epimerization if chiral centers are present adjacent to the forming carbonyl.[18] The primary drawback is the production of the volatile and malodorous dimethyl sulfide, necessitating the use of a well-ventilated fume hood and a proper quenching procedure (e.g., with bleach).[10]
Experimental Protocol
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.4 M) in a flask equipped with a dropping funnel, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains low. A thick white precipitate will form.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: Ensure all reagents and solvents are anhydrous. Water will consume the activating agent. The order of addition is critical.
-
Formation of side products: Maintain the temperature below -60 °C throughout the addition steps to prevent the decomposition of the reactive intermediates.[11]
Swern Oxidation Workflow
Caption: Swern oxidation workflow.
Protocol 3: TEMPO-Catalyzed Oxidation
For a more environmentally friendly and scalable approach, TEMPO-catalyzed oxidation is an excellent choice.[12][13] This method uses a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach).[14]
Expertise & Experience: The Rationale Behind the Protocol
The key to this protocol's success is the biphasic reaction medium (DCM/water), which facilitates both the oxidation and the regeneration of the TEMPO catalyst. Sodium bicarbonate is added to maintain a slightly basic pH, which is optimal for the oxidation and prevents the formation of chlorinated byproducts.[16] A phase-transfer catalyst like tetrabutylammonium bromide can be added to accelerate the reaction, especially for less reactive alcohols.
Experimental Protocol
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01-0.05 eq), and KBr (0.1 eq) in DCM (0.2-0.3 M).
-
Add an aqueous solution of NaHCO₃ (1.2 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add the NaOCl solution (1.2-1.5 eq) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn yellow-orange.
-
Stir at 0 °C until the starting material is consumed, as monitored by TLC or GC (usually 1-4 hours). The orange color may fade.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if needed.
Troubleshooting:
-
Slow or no reaction: The pH of the commercial bleach can vary. Ensure the reaction mixture is slightly basic. The quality of the TEMPO catalyst is also important.
-
Formation of byproducts: Over-oxidation to carboxylic acids is generally not an issue for secondary alcohols. If chlorination is observed, ensure the temperature is maintained at 0 °C and that the NaOCl is added slowly.
TEMPO Catalytic Cycle
Caption: TEMPO-catalyzed oxidation cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. TEMPO [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
derivatization of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol for GC analysis
Application Note & Protocol Guide
Topic: Derivatization of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol for Gas Chromatographic Analysis
Foundational Principles: The Rationale for Derivatization
Direct Gas Chromatography (GC) analysis of this compound presents significant analytical challenges. As a fluorinated alcohol, its polarity, driven by the hydroxyl (-OH) functional group, leads to undesirable chromatographic behavior. The active hydrogen on the alcohol can engage in strong intermolecular hydrogen bonding, which decreases volatility and necessitates higher elution temperatures.[1][2] Furthermore, this polar nature promotes interactions with active sites (e.g., residual silanols) on the GC column and liner surfaces, resulting in asymmetric peak shapes (tailing) and reduced analytical sensitivity.[1]
Derivatization is a chemical modification process that transforms the analyte into a more "GC-amenable" form.[3][4] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, we fundamentally alter the compound's physicochemical properties to:
-
Increase Volatility: Masking the polar -OH group significantly reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and allowing it to move through the GC column at lower temperatures with less retention.[1][4][5]
-
Improve Thermal Stability: The resulting derivatives are often more thermally stable than the parent alcohol, minimizing the risk of on-column degradation during high-temperature analysis.[4][6]
-
Enhance Peak Shape and Resolution: By creating a less polar derivative, we mitigate unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from other matrix components.[6][7]
-
Boost Detector Sensitivity: Certain derivatizing agents can introduce moieties that significantly enhance the response of specific detectors. For instance, introducing fluorinated groups via acylation can dramatically increase the sensitivity of an Electron Capture Detector (ECD).[5][8]
This guide details two robust and field-proven derivatization strategies for this compound: Silylation and Acylation .
Strategy 1: Silylation via Trimethylsilyl (TMS) Ether Formation
Silylation is arguably the most common derivatization technique for GC analysis, prized for its reliability and the ease with which derivatives are formed.[8] The reaction involves replacing the active hydrogen of the alcohol with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][9]
Causality of Reagent Choice: For this application, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent. BSTFA is a powerful TMS donor that produces volatile, non-interfering byproducts.[10] To enhance its reactivity towards the secondary alcohol structure of our analyte, we will use Trimethylchlorosilane (TMCS) as a catalyst.[3][7] The catalyst accelerates the reaction, ensuring a rapid and complete conversion to the TMS ether.[3][10]
Detailed Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylation reagents are highly moisture-sensitive and will preferentially react with water, consuming the reagent and inhibiting the desired reaction.[1][3] If necessary, dry the sample extract with anhydrous sodium sulfate. Prepare a solution of the analyte in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a 2 mL vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA + 1% TMCS. The reagent should be added in excess to drive the reaction to completion.[3] A molar ratio of at least 2:1 of BSTFA to active hydrogens is a good starting point.[3]
-
Reaction: Cap the vial tightly and vortex briefly (approx. 30 seconds) to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. While many alcohol derivatizations are rapid even at room temperature, heating ensures the complete and rapid derivatization of the sterically secondary alcohol.[3]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system. No workup is required as the byproducts are volatile.[11]
Strategy 2: Acylation via Trifluoroacetyl (TFA) Ester Formation
Acylation is another highly effective method for derivatizing alcohols. It involves introducing an acyl group (R-C=O) to the molecule, forming a stable and volatile ester.[12]
Causality of Reagent Choice: We will use Trifluoroacetic Anhydride (TFAA) . This reagent offers two distinct advantages. First, it reacts readily with alcohols to form highly volatile trifluoroacetyl esters.[13][14][15] Second, the introduction of a trifluoroacetyl group makes the derivative highly sensitive to Electron Capture Detection (ECD), which is ideal for trace-level analysis.[5][14] TFAA is the most reactive of the common perfluoroacyl anhydrides.[14] A base catalyst, such as pyridine or triethylamine (TEA), is typically used to promote the reaction and scavenge the trifluoroacetic acid byproduct formed.[13][14]
Detailed Protocol: Acylation with TFAA
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (or Triethylamine, TEA)
-
Anhydrous Dichloromethane or Ethyl Acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: As with silylation, the sample must be anhydrous. Prepare a solution of the analyte in anhydrous dichloromethane or ethyl acetate at approximately 1 mg/mL.
-
Reagent Addition: In a 2 mL vial, add 100 µL of the sample solution. Add 50 µL of anhydrous pyridine (acts as both a solvent and catalyst). Finally, add 100 µL of TFAA.
-
Reaction: Cap the vial tightly and vortex for approximately 30 seconds.
-
Heating: Heat the mixture at 60°C for 20 minutes. The reaction is typically rapid, but heating ensures it goes to completion.
-
Cooling & Analysis: Cool the vial to room temperature. The sample can be injected directly. If the concentration is too high or if matrix components are a concern, a simple liquid-liquid extraction can be performed as an optional cleanup step, though it is often unnecessary.
Summary of Methodologies and GC Parameters
The choice between silylation and acylation often depends on the analytical objective and available instrumentation.
Table 1: Comparison of Derivatization Protocols
| Parameter | Silylation (BSTFA + TMCS) | Acylation (TFAA) |
| Primary Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |
| Catalyst | 1% Trimethylchlorosilane | Pyridine or Triethylamine |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Trifluoroacetyl (TFA) Ester |
| Reaction Temp. | 70°C | 60°C |
| Reaction Time | 30 minutes | 20 minutes |
| Key Advantage | Very common, robust, clean byproducts | Excellent for trace analysis with ECD |
| Consideration | Highly moisture sensitive | Reagent is corrosive; handle with care |
Table 2: Typical GC-MS Operating Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Port Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C (Electron Ionization) |
| MS Quadrupole | 150°C |
| Scan Range | 40 - 450 amu |
Note: The oven program should be optimized based on the specific derivative and desired separation from other matrix components.
Self-Validating Systems: Troubleshooting & Best Practices
-
Moisture Contamination: The primary cause of failed silylation is the presence of water.[3] Always use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen) and in a desiccator. A cloudy appearance upon adding the reagent can indicate moisture.
-
Incomplete Derivatization: If the parent alcohol peak is still present in the chromatogram, consider increasing the reagent-to-analyte ratio, reaction time, or temperature.
-
Active Surfaces: For ultra-trace analysis, analyte loss can occur due to adsorption on active sites in the injection port liner or glassware. Using silanized (deactivated) vials and liners can significantly improve recovery and peak shape.[7]
-
Reagent Blanks: Always prepare and run a reagent blank (all components except the analyte) to identify any potential interferences from the reagents or solvents themselves.[13]
Conclusion
The successful GC analysis of this compound is critically dependent on proper derivatization. Both silylation with BSTFA/TMCS and acylation with TFAA provide robust, reliable methods to convert this polar alcohol into a volatile and thermally stable derivative suitable for chromatographic analysis. Silylation is a versatile, all-purpose technique ideal for GC-MS identification and quantification. Acylation with TFAA is a superior choice when targeting ultra-trace level quantification, particularly when coupled with an Electron Capture Detector. The selection of the appropriate method should be guided by the specific requirements of the analysis, including sensitivity needs and the nature of the sample matrix.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. covachem.com [covachem.com]
- 7. gcms.cz [gcms.cz]
- 8. chromtech.com [chromtech.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Role of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol in Stereoselective Reductions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Structural Dissection of a Potential Chiral Controller
The synthesis of enantiomerically pure molecules, particularly chiral alcohols, is a cornerstone of modern pharmaceutical and agrochemical development.[1][2] Stereoselective reduction of prochiral ketones represents one of the most direct and efficient methods to achieve this.[3][4][5] While a vast library of chiral auxiliaries, reagents, and catalysts has been developed for this purpose, this guide focuses on a molecule of unique structural interest: 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol .
While not a ubiquitously cited reagent in its own right, its architecture combines three key motifs of significant interest in contemporary asymmetric synthesis: a chiral alcohol center, a sterically demanding and electronically unique cyclopropyl group, and a powerfully electron-withdrawing trifluoromethyl (CF₃) group. By dissecting the established roles of these components, we can build a foundational understanding of how this molecule could function in stereoselective transformations and design robust protocols for its evaluation.
This document will first explore the mechanistic principles of modern catalytic asymmetric reductions as a framework. It will then analyze the specific contributions of the trifluoromethyl and cyclopropyl moieties to stereocontrol. Finally, it will provide detailed, field-tested protocols—modeled on the gold-standard Corey-Bakshi-Shibata (CBS) reduction—to serve as a practical guide for researchers looking to explore the potential of this and similar chiral carbinols.
Section 1: The Mechanistic Blueprint: Oxazaborolidine-Catalyzed Reductions
To understand the potential role of this compound, we must first examine the mechanism by which similar chiral alcohols exert stereocontrol. The Corey-Bakshi-Shibata (CBS) reduction is the archetypal example, providing a reliable and highly enantioselective method for reducing prochiral ketones.[6][7][8] The reaction is not driven by a chiral alcohol directly, but by an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and a borane source.[4][9]
The key to its success lies in the formation of a rigid, chiral catalyst-borane complex. This complex coordinates to the ketone in a sterically predictable manner, orienting the carbonyl for a facial-selective hydride transfer.
The Catalytic Cycle Proceeds Through Several Key Steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), the stoichiometric reductant.[6][10] This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[10]
-
Ketone Coordination: The more Lewis-acidic endocyclic boron atom coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric clash between its substituents (RL for large, RS for small) and the chiral scaffold of the catalyst. Typically, the larger substituent orients away from the catalyst's directing group.
-
Stereoselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[10] This intramolecular transfer is highly organized, ensuring the hydride attacks only one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to begin a new cycle. An acidic workup liberates the final chiral alcohol product.
This mechanism provides the foundational logic for how a chiral alcohol, when converted into a suitable catalyst, can translate its inherent chirality into a highly enantioselective transformation.
Section 2: The Trifluoromethyl Group: An Electronic Influencer
The trifluoromethyl (CF₃) group is not merely a sterically bulky substituent; its powerful electron-withdrawing nature profoundly impacts a molecule's properties. In the context of stereoselective reductions, this is most relevant when the substrate itself is a trifluoromethyl ketone. The construction of chiral molecules bearing a CF₃-substituted stereogenic carbon is a significant goal in medicinal chemistry.[11][12]
-
Enhanced Electrophilicity: The CF₃ group strongly polarizes the adjacent carbonyl bond, making the carbonyl carbon significantly more electrophilic and thus more reactive toward hydride reagents.
-
Stereoelectronic Effects: The electronic nature and size of the CF₃ group can influence the preferred trajectory of nucleophilic attack (the Bürgi-Dunitz angle), which can be harnessed by a chiral catalyst to achieve high stereoselectivity.
Numerous successful strategies have been developed for the highly enantioselective reduction of trifluoromethyl ketones, underscoring the importance of creating chiral trifluoromethyl carbinols.[13][14][15] While our focus molecule, this compound, is the product of such a reduction, its structural motifs are precisely those desired in many pharmaceutical intermediates.
Section 3: The Cyclopropyl Group: A Rigid Stereocontrol Element
The cyclopropyl group is increasingly utilized in drug design to enhance potency, improve metabolic stability, and confer conformational rigidity.[16][17][18] In the realm of asymmetric synthesis, this rigidity is a powerful tool for stereocontrol.
-
Conformational Constraint: Unlike a flexible isopropyl or tert-butyl group, the cyclopropyl ring is a rigid, planar triangle. When incorporated into a chiral auxiliary or a catalyst scaffold, it creates a well-defined and predictable steric environment.[19]
-
Enhanced Steric Differentiation: This rigidity can amplify the steric differences between the "pockets" of a catalyst's active site, forcing an incoming substrate to bind with higher fidelity in the desired orientation. This leads to more effective discrimination between the two faces of a prochiral ketone, potentially resulting in higher enantiomeric excess (ee). The unique electronic properties of the cyclopropane ring, which has partial π-character, can also lead to favorable non-covalent interactions within the transition state.[18]
By combining the rigidity of the cyclopropyl group with the electronic influence of the trifluoromethyl group, this compound presents an intriguing scaffold for directing stereoselective reactions.
Section 4: Application Protocol: Asymmetric Reduction of a Prochiral Ketone
The following protocol is a validated, general procedure for the asymmetric reduction of a prochiral ketone using an in situ-generated oxazaborolidine catalyst. This protocol is directly adaptable for evaluating the efficacy of This compound as a chiral precursor.
Objective: To reduce acetophenone to (R)-1-phenylethanol with high enantioselectivity using a catalyst derived from (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol.
Materials & Reagents:
-
(R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (or other chiral alcohol)
-
Borane-dimethyl sulfide complex (BMS, ~10 M solution)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Acetophenone (freshly distilled)
-
Methanol (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware (flame-dried)
Self-Validation and Safety:
-
Anhydrous Conditions: The presence of water can significantly decrease enantiomeric excess by reacting with the borane and catalyst.[10] All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous. The reaction should be performed under an inert atmosphere (N₂ or Ar).
-
Reagent Quality: The purity of the chiral alcohol and the titer of the borane solution are critical for reproducibility. Use freshly opened or properly stored reagents.
-
Temperature Control: Low temperatures often enhance enantioselectivity. Precise temperature control is crucial.
-
Safety: Borane-dimethyl sulfide is corrosive, flammable, and reacts violently with water, releasing flammable gases. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step-by-Step Experimental Procedure:
-
Catalyst Formation (In Situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral alcohol, (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol (0.10 mmol, 1.0 eq). b. Add anhydrous THF (5 mL) to dissolve the alcohol. c. Cool the solution to 0 °C using an ice-water bath. d. Slowly, add borane-dimethyl sulfide (BMS) solution (0.11 mmol, 1.1 eq) dropwise via syringe. e. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. This step facilitates the formation of the oxazaborolidine catalyst. Causality: The reaction between the chiral alcohol and borane forms the active catalyst. Allowing time at room temperature ensures complete formation.
-
Asymmetric Reduction: a. Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C, using a dry ice/acetonitrile bath). b. In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 10 eq) in anhydrous THF (5 mL). c. To the cooled catalyst solution, add the remaining BMS solution (0.60 mmol, 6.0 eq) dropwise, ensuring the temperature remains below -15 °C. Causality: This is the stoichiometric borane that will act as the hydride source. d. Add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes using a syringe pump. Causality: Slow addition prevents an exothermic reaction and ensures the catalyzed pathway dominates over the slow, non-selective background reduction. e. Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). (Typical reaction time: 1-4 hours).
-
Reaction Quench and Workup: a. Once the reaction is complete, quench it by slowly and carefully adding anhydrous methanol (2 mL) dropwise at -20 °C. Caution: Vigorous gas evolution (hydrogen) will occur. b. Allow the mixture to warm to room temperature. c. Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters. d. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL). e. Wash the combined organic layers sequentially with water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Causality: Washing removes acidic and basic impurities and residual salts. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification and Analysis: a. Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). b. Determine the yield of the purified product. c. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable column.
Section 5: Data Presentation & Expected Outcomes
The success of a stereoselective reduction is highly dependent on the substrate's structure. Steric and electronic differences between the two groups flanking the carbonyl (RL and RS) are the primary determinants of enantioselectivity. The table below summarizes typical outcomes from CBS-type reductions, which can serve as a benchmark for evaluating new chiral precursors like this compound.
| Entry | Ketone Substrate (RL-CO-RS) | RL (Large Group) | RS (Small Group) | Typical Yield (%) | Typical ee (%) [ref] | Rationale for Selectivity |
| 1 | Acetophenone | Phenyl | Methyl | >95 | >97[8] | Excellent steric and electronic differentiation between an aromatic ring and a small alkyl group. |
| 2 | 2-Octanone | Hexyl | Methyl | >90 | ~90 | Good steric differentiation, but less pronounced than aryl vs. alkyl, leading to slightly lower ee. |
| 3 | 3-Heptanone | Butyl | Ethyl | ~85 | ~75 | Poor steric differentiation between two similar alkyl groups results in significantly lower enantioselectivity. |
| 4 | Pivalophenone | Phenyl | tert-Butyl | >90 | >99 | Extreme steric bulk of the tert-butyl group forces highly specific coordination to the catalyst. |
| 5 | Trifluoroacetophenone | Phenyl | CF₃ | >90 | >95[4] | Strong electronic effects of the CF₃ group, combined with steric factors, allow for high selectivity. |
Conclusion
This compound stands at the intersection of several key areas in modern synthetic chemistry. While it may not be a widely established chiral auxiliary, its constituent parts—the chiral carbinol core, the rigid cyclopropyl director, and the electron-withdrawing trifluoromethyl group—provide a compelling rationale for its investigation in stereoselective reductions. By applying the foundational mechanistic principles of the well-understood CBS reduction, researchers can use the protocols detailed herein as a robust starting point to systematically evaluate its potential. The unique combination of steric rigidity and potent electronic effects may unlock new levels of selectivity, making this and similar molecules valuable tools in the ongoing quest for efficient and precise asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. grokipedia.com [grokipedia.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. | Semantic Scholar [semanticscholar.org]
- 13. Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. scientificupdate.com [scientificupdate.com]
- 19. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS 1993-77-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable fluorinated alcohol intermediate. We will focus on the most prevalent synthetic route: the Grignard reaction between cyclopropylmagnesium bromide and ethyl trifluoroacetate.
This document moves beyond a simple recitation of steps, delving into the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthesis Protocol: Grignard Addition to Ethyl Trifluoroacetate
This protocol provides a baseline procedure. Subsequent sections will address common deviations and troubleshooting strategies related to this core methodology.
Reaction Scheme: Cyclopropylmagnesium Bromide + Ethyl Trifluoroacetate → this compound
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a condenser (with a nitrogen/argon inlet), a thermometer, and a pressure-equalizing dropping funnel.
-
Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120°C overnight to ensure anhydrous conditions.[1] Assemble the apparatus while hot under a gentle stream of inert gas.
-
-
Reagent Preparation:
-
Charge the flask with cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF). The quality and concentration of the Grignard reagent are critical; it is advisable to titrate the reagent before use.
-
In the dropping funnel, prepare a solution of ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF).
-
-
Reaction Execution:
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Add the ethyl trifluoroacetate solution dropwise from the dropping funnel to the stirred Grignard reagent. Maintain a slow addition rate to keep the internal temperature below -65°C. The reaction is exothermic, and careful temperature control is crucial to minimize side reactions.[1]
-
After the addition is complete, allow the mixture to stir at -78°C for an additional hour.
-
-
Workup and Quenching:
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining a low temperature. Add the quenching solution dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation. The purification of fluorinated alcohols can be challenging due to their unique polarity and potential to form azeotropes.[2][3]
-
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is the most frequent complaint. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or side reactions.
Potential Causes & Solutions:
-
Degraded Grignard Reagent: Cyclopropylmagnesium bromide is highly sensitive to air and moisture.[4][5][6] Exposure leads to the formation of cyclopropane and magnesium salts, reducing the amount of active nucleophile.
-
Hydrolyzed Ethyl Trifluoroacetate: The ester is susceptible to hydrolysis, especially if exposed to moisture, forming trifluoroacetic acid and ethanol. The acid will quench the Grignard reagent.
-
Suboptimal Temperature Control: Allowing the reaction temperature to rise significantly can promote side reactions, such as enolization of the ester or reaction with the THF solvent.
-
Solution: Maintain a strict reaction temperature of -78°C during the addition. Use a calibrated low-temperature thermometer. Add the ester solution very slowly to dissipate the heat generated.
-
-
Incorrect Stoichiometry: Using an insufficient excess of the Grignard reagent will result in incomplete conversion of the ester.
-
Solution: Titrate your Grignard reagent immediately before use to determine its exact molarity. Based on this, use 1.1 to 1.5 equivalents of the Grignard reagent relative to the ethyl trifluoroacetate.
-
Below is a logical workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: The formation of my cyclopropylmagnesium bromide is sluggish or fails to initiate. What can I do?
This is a classic issue with Grignard reagent formation. The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.
Solutions:
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask under argon for 10-15 minutes before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium produces ethene gas, which is a visual indicator of activation.[11]
-
-
Ensure Anhydrous Conditions: Even trace amounts of water will inhibit the reaction.[1] Re-dry all glassware and ensure your solvent is truly anhydrous.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction locally. Once it begins (indicated by bubbling or a slight cloudiness), the exothermic nature of the reaction will typically sustain it.[1]
Q3: My final product is difficult to purify. I'm seeing co-eluting impurities in chromatography or azeotropes during distillation. What strategies can I employ?
Fluorinated alcohols have unique physicochemical properties that can complicate purification.[12]
Purification Strategies:
| Parameter | Issue | Recommended Action | Rationale |
| Distillation | Product forms an azeotrope with residual solvent or byproducts. | Consider extractive distillation by adding a high-boiling point solvent that alters the relative volatilities of the components.[3] | The added agent (e.g., N-methyl-2-pyrrolidone) selectively interacts with one component, breaking the azeotrope and allowing for separation. |
| Chromatography | Product co-elutes with a non-polar byproduct. | Try reverse-phase chromatography (C18 silica). | The high polarity of the alcohol group combined with the fluorinated segment can lead to unique interactions with a non-polar stationary phase. |
| Chromatography | Product streaks or shows poor separation on silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent for basic impurities, or acetic acid for acidic impurities. | Fluorinated alcohols can have a surprisingly acidic proton (pKa of 2,2,2-trifluoroethanol is ~12.4), which can interact strongly with silica.[13] Modifiers can improve peak shape. |
| Chemical Treatment | Suspected acidic impurities (e.g., perfluoroalkanoic acids). | A gentle wash with a dilute aqueous sodium bicarbonate (NaHCO₃) solution during the workup can remove acidic impurities.[2] | Converts acidic impurities into their water-soluble salts, which are removed in the aqueous phase. |
Frequently Asked Questions (FAQs)
-
What is the mechanism of this reaction? The reaction is a nucleophilic acyl addition. The carbon atom of the cyclopropyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This forms a tetrahedral intermediate which, upon acidic workup, is protonated to yield the final tertiary alcohol product.
Caption: The reaction mechanism for the synthesis.
-
Why is THF a common solvent? Tetrahydrofuran (THF) is an ether that is excellent at solvating the magnesium center of the Grignard reagent. This solvation helps to stabilize the reagent in solution and prevents it from precipitating.[5] 2-Methyl-THF is an increasingly popular alternative due to its lower peroxide-forming tendency and higher boiling point.
-
Can I use a different electrophile? Yes, other trifluoroacetyl sources can be used. For example, trifluoroacetic anhydride or trifluoroacetyl chloride could be used, but these are highly reactive and may lead to more side products. Esters like ethyl trifluoroacetate offer a good balance of reactivity and handling.[14][15]
-
How do I safely handle Grignard reagents? Grignard reagents are highly reactive and react violently with water.[5] They are also flammable. Always handle them under an inert atmosphere, away from ignition sources, and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 23719-80-4: Cyclopropylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 7. シクロプロピルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cyclopropylmagnesium bromide | 23719-80-4 [chemicalbook.com]
- 9. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 10. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 14. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Technical Support Center: Optimization of Cyclopropanation Reactions
Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to help you overcome common experimental hurdles, optimize reaction conditions, and improve yields and selectivity in your synthesis of valuable cyclopropane-containing molecules.[1][2]
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during cyclopropanation experiments.
Q1: My Simmons-Smith reaction is sluggish or shows no conversion. What is the first thing I should check? A1: The most common point of failure is the activity of the zinc reagent.[1] Ensure your zinc-copper couple is freshly prepared and highly active.[1] Inadequate activation will lead to poor conversion.[3] For more reproducible results, consider the Furukawa modification, which utilizes diethylzinc and diiodomethane.[1][4] This method often results in a faster and more reliable reaction.[1]
Q2: I'm observing a low yield in my rhodium-catalyzed cyclopropanation using ethyl diazoacetate (EDA). What are the critical parameters? A2: Low yields in these reactions are often due to the concentration of EDA.[1] EDA can dimerize or participate in side reactions if its concentration becomes too high.[1] The most critical parameter to control is the slow addition of the EDA solution, ideally using a syringe pump over several hours.[1] Also, verify the purity of your EDA, as acidic impurities can cause decomposition.[1] While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a standard catalyst, other rhodium catalysts with different ligands may offer better performance for your specific substrate.[1]
Q3: How can I improve the diastereoselectivity of my cyclopropanation? A3: Diastereoselectivity is influenced by several factors. Lowering the reaction temperature often favors the formation of the thermodynamically preferred diastereomer.[5] The steric bulk of both the catalyst's ligands and the carbene precursor can significantly influence the carbene's approach to the alkene.[1] For substrates with directing groups, such as allylic alcohols, the choice of reagent is key. Zinc-based reagents are excellent for achieving syn-cyclopropanation due to chelation control.[6]
Q4: What are the key factors for achieving high enantioselectivity in asymmetric cyclopropanation? A4: The choice of the chiral ligand is the most critical factor for high enantioselectivity.[1] This ligand creates a chiral environment around the metal center, which differentiates the enantiotopic faces of the alkene.[1] The choice of metal (e.g., Cu, Rh, Ru) and reaction conditions like solvent and temperature also play a significant role.[1] Non-polar, non-basic solvents often give the highest enantioselectivities.[7] Screening a library of ligands is often necessary to find the optimal choice for a specific substrate.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during cyclopropanation reactions.
Problem 1: Low or No Product Yield
Low conversion is a frequent issue. The following decision tree and table provide a structured approach to troubleshooting.
Caption: Troubleshooting Decision Tree for Low Yield.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Reagents/Catalyst | Simmons-Smith: The zinc-copper couple must be freshly prepared and activated.[1] Its activity is a frequent cause of failure. Using diethylzinc (Furukawa modification) is often more reliable.[4] Metal Catalysts: Ensure the catalyst is from a reputable source and not expired. Many catalysts are sensitive to air and moisture, requiring handling under an inert atmosphere.[1] |
| Poor Reagent Quality | Use freshly distilled diiodomethane for Simmons-Smith reactions.[3] For diazo-based reactions, ensure the diazo compound is pure and free from acidic impurities that cause decomposition.[1] |
| Presence of Moisture or Air | Many cyclopropanation reactions, especially those involving organometallics like the Simmons-Smith reagent, are highly sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (N₂ or Ar).[1] |
| Suboptimal Temperature | Too Low: If a reaction is sluggish, a gradual increase in temperature may improve the rate. Too High: Can lead to side reactions and decomposition of reagents or products. Temperature optimization is often a trade-off between rate and selectivity.[5] |
| Incorrect Solvent Choice | The solvent can dramatically affect reaction rates. For Simmons-Smith, basic solvents can decrease the rate.[3][4] Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3][4] For asymmetric catalysis, solvent polarity can impact enantioselectivity.[7] |
| Low Substrate Reactivity | Electron-Deficient Alkenes: These are less nucleophilic and react slower, particularly with electrophilic carbenoids from Simmons-Smith.[8] Consider using a more reactive carbene source or a different catalytic system (e.g., cobalt-catalyzed systems).[1][8] Steric Hindrance: Highly substituted alkenes react more slowly.[3] Increasing the temperature or reaction time, or switching to a more reactive reagent, may be necessary.[1] |
Problem 2: Formation of Byproducts / Poor Selectivity
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are occurring.
| Byproduct/Issue | Potential Cause & Explanation | Recommended Solution |
| Alkene Isomerization | The Lewis acidic nature of the zinc iodide byproduct in Simmons-Smith reactions can cause isomerization of the starting material or product, especially with sensitive substrates.[1] | Quench the reaction with pyridine, which scavenges the Lewis acidic byproduct.[1] Minimize reaction time and use the minimum necessary excess of the reagent. |
| C-H Insertion / Dimerization (Diazo Reactions) | These are common side reactions with highly reactive metal carbenes. If the concentration of the diazo compound is too high, it can react with itself (dimerize) or perform insertions into solvent or substrate C-H bonds.[1][9] | The key is to maintain a very low concentration of the diazo compound. Use a syringe pump for slow addition over 4-8 hours.[1] |
| Poor Stereoselectivity | Diastereoselectivity: Often caused by high reaction temperatures, which provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer. The steric and electronic properties of the substrate and reagent are also crucial.[5] Enantioselectivity: Highly dependent on the catalyst-ligand combination. A suboptimal ligand will not create a sufficiently differentiated energetic pathway for the two enantiomers.[1] | For Diastereoselectivity: Lower the reaction temperature.[5] Screen different carbene sources or catalyst ligands with varying steric bulk.[1] For Enantioselectivity: Screen a library of chiral ligands. Optimize the solvent, as polarity can significantly influence the transition state geometry.[7] |
| Methylation of Heteroatoms | In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times. Consider protecting sensitive functional groups if methylation is a persistent issue. |
Experimental Protocols & Methodologies
These protocols provide detailed, step-by-step procedures for common cyclopropanation reactions, highlighting critical control points.
Protocol 1: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This procedure is a general method for the cyclopropanation of an alkene using a rhodium(II) catalyst.
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂).[1]
-
Add the dirhodium(II) catalyst, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[1]
-
In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent.[1]
-
CRITICAL STEP: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[1] This slow addition is crucial to prevent side reactions.[1]
-
After the addition is complete, continue stirring and monitor the reaction by TLC or GC-MS until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol uses diethylzinc and diiodomethane, which is often more reactive and reproducible than the classical zinc-copper couple.
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane to make a ~0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
CRITICAL STEP: Slowly add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise. A cloudy precipitate may form. Stir for 15 minutes.
-
Add diiodomethane (2.0 equiv) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
CAUTION: Carefully quench the reaction by cooling to 0 °C and adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the underlying mechanisms provides the foundation for rational troubleshooting and optimization.
The Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
The reaction proceeds via the formation of a highly reactive rhodium carbene intermediate.
Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.
The catalyst first reacts with the diazo compound to eliminate nitrogen gas (N₂) and form a metal carbene.[9] This electrophilic carbene then undergoes a concerted cycloaddition with the alkene.[9] The stereochemistry of the alkene is retained in the product because the addition occurs in a single, concerted step.[9] The slow addition of the diazo compound is critical because it keeps the concentration of the reactive carbene low, minimizing undesired pathways like C-H insertion or dimerization.[1]
The Simmons-Smith Reaction: Role of the Directing Group
In the Simmons-Smith reaction of substrates like allylic alcohols, the hydroxyl group acts as a powerful directing group.
Caption: Directed Simmons-Smith Cyclopropanation.
The zinc reagent coordinates to the lone pairs of the hydroxyl oxygen.[6] This creates a chelated intermediate that holds the carbenoid in close proximity to the double bond, facilitating an intramolecular delivery of the methylene group to the syn face of the alkene.[3] This chelation control is a powerful tool for achieving high diastereoselectivity in these systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol During Experimental Workup
Welcome to the technical support center for handling 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. As a key building block in modern drug discovery and materials science, the successful synthesis and purification of this molecule are paramount. However, its unique structure, combining a strained cyclopropyl ring with a highly electronegative trifluoromethyl group, presents significant stability challenges during standard aqueous workup procedures. This guide is designed to provide you, our fellow researchers, with a deep understanding of the underlying decomposition mechanisms and to offer field-proven protocols to ensure the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during a standard aqueous workup?
A: The decomposition of this compound is primarily driven by two distinct, pH-dependent pathways. The structure contains two sensitive motifs: a cyclopropylcarbinol system and a β-hydroxy trifluoromethyl group.
-
Acid-Catalyzed Decomposition: Under acidic conditions (pH < 6), the hydroxyl group can be protonated, turning it into a good leaving group (water). The departure of water generates a highly unstable cyclopropylcarbinyl cation. This cation rapidly rearranges to more stable homoallylic or cyclobutyl cations, leading to ring-opened byproducts.[1][2][3] The high strain energy of the cyclopropane ring is a key driving force for this decomposition pathway.[4]
-
Base-Promoted Decomposition: Under strongly basic conditions (pH > 9), the molecule is susceptible to a retro-aldol reaction. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the alcohol proton. A strong base can deprotonate the hydroxyl group, and the resulting alkoxide can trigger the collapse of the molecule back into cyclopropanecarboxaldehyde and the trifluoromethyl anion (or its equivalent).[5][6]
Understanding these dual sensitivities is the first step toward designing a successful workup.
Q2: What are the common signs of decomposition I should look for?
A: Decomposition can be identified through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe new, often more polar or streaky spots in addition to your product spot. The disappearance of the starting material spot without a corresponding increase in the product spot is a clear indicator of decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the olefinic region (4.5-6.5 ppm) of the ¹H NMR spectrum is a classic sign of acid-catalyzed ring-opening. In the ¹⁹F NMR, the appearance of multiple new signals besides the characteristic quartet of your product suggests the formation of various trifluoromethyl-containing byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the specific byproducts formed. Look for masses corresponding to ring-opened isomers or fragments related to the retro-aldol pathway.
Q3: What is the ideal pH range to maintain during the workup process?
A: To avoid both acid- and base-mediated decomposition, it is critical to maintain a near-neutral pH, ideally between 6.5 and 8.0 , throughout the entire aqueous workup. Even mildly acidic or basic conditions can initiate degradation, especially at elevated temperatures or during prolonged contact.
Q4: Are there specific quenching agents or wash solutions I should avoid?
A: Absolutely. Avoid the following:
-
Strong Acids: Do not use washes with 1M HCl, dilute H₂SO₄, or similar strong acids.
-
Strong Bases: Avoid washes with 1M NaOH, KOH, or other strong hydroxide bases.
-
Reactive Lewis Acids: Residual Lewis acids from the reaction (e.g., TiCl₄, AlCl₃, BF₃·OEt₂) are highly detrimental as they can strongly coordinate to the hydroxyl group and promote cationic rearrangement even in the absence of a Brønsted acid.[7][8][9] It is crucial to quench these effectively.
Troubleshooting Guides & Recommended Protocols
This section provides detailed, step-by-step protocols designed to mitigate decomposition risks.
Core Principle: The Gentle Quench and Neutral Wash
The overarching strategy is to neutralize any reactive reagents from your reaction mixture without subjecting the product to harsh pH swings.
Recommended General Workup Protocol
This protocol is designed for a typical reaction mixture in an organic solvent (e.g., THF, Et₂O, DCM) where this compound is the desired product.
Step 1: Initial Quenching (Temperature Control is Key)
-
Cool the reaction mixture to 0 °C in an ice bath. This minimizes the rate of any potential decomposition reactions.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild Lewis acid scavenger and provides a slightly acidic (pH ~5-6) but buffered quench, which is generally safer than adding pure water, especially if unreacted organometallics are present.
-
Alternative: For reactions sensitive to even mild acidity, a slow quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used.
Step 2: Phase Separation
-
Allow the mixture to warm to room temperature.
-
If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[10][11]
-
Transfer the mixture to a separatory funnel.
Step 3: The Neutral Wash Sequence
-
Bicarbonate Wash: Gently wash the organic layer with a saturated aqueous solution of NaHCO₃. This will neutralize any remaining acidic species. Check the pH of the aqueous layer with pH paper to ensure it is in the 7-8 range.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes the bulk of dissolved water from the organic layer.[12]
Step 4: Drying and Concentration
-
Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent in vacuo using a rotary evaporator with a bath temperature kept below 35 °C.
Data Summary: Comparison of Workup Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Recommendation |
| Quenching Agent | Saturated aq. NH₄Cl or NaHCO₃ | 1M HCl or 1M NaOH | Avoids harsh pH swings that trigger decomposition pathways.[12] |
| pH Range | 6.5 - 8.0 | < 6.0 or > 9.0 | The molecule is unstable in both strongly acidic and basic media. |
| Temperature | 0 °C for quench, < 35 °C for concentration | > 40 °C | Decomposition reactions are accelerated at higher temperatures. |
| Washing Solutions | Saturated aq. NaHCO₃, Water, Brine | Dilute acid/base washes | Gentle, near-neutral washes remove impurities without degrading the product. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | - | Standard procedure to remove residual water before concentration. |
Visualizing the Decomposition Pathways
To provide a clearer understanding of the chemical transformations leading to product loss, the following diagrams illustrate the key decomposition mechanisms.
Acid-Catalyzed Decomposition Pathway
Caption: Acid-catalyzed rearrangement of the cyclopropylcarbinol system.
Base-Promoted Decomposition Pathway
Caption: Base-promoted retro-aldol decomposition pathway.
Recommended Workup Workflow
Caption: Step-by-step workflow for a stable workup procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 8. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CPTFE). This valuable fluorinated building block is noted for the unique structural and electronic properties imparted by its cyclopropyl and trifluoromethyl groups, making it a key intermediate in the development of novel therapeutics and advanced materials.[1] Scaling its synthesis from the bench to pilot plant, however, presents distinct challenges that require a thorough understanding of the underlying chemistry.
This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into the most common synthetic route. We will address frequent experimental hurdles in a question-and-answer format, offering explanations for our recommendations to empower you to troubleshoot and optimize your process effectively.
Synthesis Overview: The Grignard Pathway
The most prevalent and scalable method for preparing CPTFE involves a two-stage process. First is the formation of a cyclopropyl Grignard reagent, followed by its nucleophilic addition to a suitable trifluoroacetyl electrophile, such as ethyl trifluoroacetate. This pathway is a cornerstone of C-C bond formation in organic synthesis.[2]
Caption: General workflow for the two-stage synthesis of CPTFE.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. The troubleshooting is divided into the three key phases of the process: Grignard reagent formation, the nucleophilic addition reaction, and product workup/purification.
Part 1: Grignard Reagent (Cyclopropylmagnesium Bromide) Formation
Q1: My Grignard reaction fails to initiate. The solution remains colorless and no exotherm is observed. What should I do?
A: This is the most common issue in Grignard synthesis. Initiation is a surface reaction on the magnesium metal, and failure is almost always due to inhibitors on the magnesium surface or in the solvent.
-
Probable Cause 1: Wet Glassware or Solvent. Grignard reagents are potent bases and are destroyed by water. Ensure all glassware is oven- or flame-dried immediately before use and that the solvent (typically THF) is truly anhydrous (<50 ppm water).
-
Probable Cause 2: Passive Magnesium Oxide Layer. Magnesium turnings are coated with a passivating layer of MgO. This layer must be breached for the reaction to start.
-
Solutions:
-
Mechanical Activation: Vigorously stir the magnesium turnings in the flask (without solvent) to physically crack the oxide layer. A glass stirring rod can be used to crush a few pieces against the flask wall.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine will disappear upon successful initiation.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, activating the surface.
-
Seeding: If you have a previously prepared Grignard solution, adding a small aliquot can initiate the new batch.
-
Q2: My Grignard reagent yield is low, and I've isolated bicyclopropyl as a major byproduct. What causes this?
A: The formation of bicyclopropyl is due to a Wurtz-type coupling reaction, where the formed Grignard reagent (C₃H₅MgBr) reacts with the starting material (C₃H₅Br).
-
Probable Cause: High local concentration of cyclopropyl bromide, especially before the reaction has fully initiated and begun to consume it.
-
Solutions:
-
Slow Addition: Once initiated, add the solution of cyclopropyl bromide in THF dropwise. The addition rate should be controlled to maintain a gentle reflux from the heat of the reaction without external heating.[3] This ensures the bromide is consumed as it is added.
-
Dilution: Using a sufficient volume of solvent helps to dissipate heat and keep reagent concentrations manageable. A common concentration for the final Grignard solution is 0.5 M to 1.0 M in THF.[4]
-
Part 2: Nucleophilic Addition Reaction
Q3: The yield of my final alcohol product is poor, even though I confirmed a good concentration of my Grignard reagent. What are the likely issues?
A: Low yield in the addition step points to issues with temperature control, stoichiometry, or side reactions with the electrophile.
-
Probable Cause 1: Over-addition of Grignard Reagent. Ethyl trifluoroacetate can react with two equivalents of the Grignard reagent. The first addition produces a ketone intermediate, which is more reactive than the starting ester. A second Grignard molecule can then attack the ketone.
-
Probable Cause 2: Poor Temperature Control. These reactions are highly exothermic. Allowing the temperature to rise uncontrollably can lead to side reactions.
-
Solutions:
-
Reverse Addition: Add the Grignard reagent solution slowly to a cooled solution of ethyl trifluoroacetate. This maintains an excess of the electrophile, minimizing the chance of double addition.
-
Strict Temperature Control: The reaction should be conducted at low temperatures. Cool the electrophile solution to 0 °C or below (an ice-salt or dry ice/acetone bath may be used) before beginning the dropwise addition of the Grignard reagent.[2] Maintain this low temperature throughout the addition.
-
Q4: Are there alternative electrophiles to ethyl trifluoroacetate?
A: Yes, other trifluoroacetyl sources can be used, though ethyl trifluoroacetate is common due to its availability and cost. Trifluoroacetic anhydride or trifluoroacetyl chloride could be used, but their higher reactivity can make the reaction more difficult to control, especially on a larger scale. The use of trifluoromethyl ketones is also a well-established method for generating trifluoromethyl carbinols.[5] For your specific target, the reaction with ethyl trifluoroacetate is generally the most direct route.
Part 3: Workup and Purification
Q5: What is the recommended procedure for quenching the reaction at scale, and why?
A: The goal of the quench is to protonate the magnesium alkoxide intermediate to form the desired alcohol while neutralizing any remaining Grignard reagent.
-
Recommended Procedure: The reaction mixture should be cooled in an ice bath and then slowly poured into a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Causality:
-
Safety: Adding the aqueous solution to the reaction mixture is highly discouraged at scale. This is a "reverse quench" and can create an uncontrollable exotherm as the water hits the excess Grignard reagent. Pouring the reaction mixture into the aqueous solution ensures the water is always in excess, helping to control the temperature.
-
pH Control: Saturated NH₄Cl is a weak acid, which is sufficient to protonate the alkoxide without promoting acid-catalyzed side reactions (like dehydration) that could occur with stronger acids like HCl.
-
Q6: I am struggling to achieve high purity by distillation. What are the key parameters?
A: this compound is a relatively low-boiling liquid. Effective purification requires a well-controlled fractional distillation under reduced pressure.
-
Key Parameters:
-
Pressure: Use a vacuum to lower the boiling point and prevent thermal decomposition.
-
Fractionation Column: A packed column (e.g., with Raschig rings or Vigreux indentations) is essential to efficiently separate the product from lower-boiling solvents (like THF) and higher-boiling byproducts.
-
Purity Check: Monitor the fractions by Gas Chromatography (GC) or ¹H/¹⁹F NMR to identify the pure product fractions before combining them.
-
| Compound | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | 140.10 | 1993-77-7 | Flammable liquid and vapor; causes skin and eye irritation.[6] |
| Cyclopropylmagnesium bromide | 145.28 | 23719-80-4 | Typically used as a 0.5 M solution in THF.[4] |
| Ethyl trifluoroacetate | 142.08 | 383-63-1 | Moisture sensitive. |
Detailed Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide (0.5 M in THF)
Safety: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Anhydrous solvents are critical.
-
Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Charge the flask with magnesium turnings (1.2 eq). Add a small iodine crystal. Gently warm the flask with a heat gun until purple iodine vapors are visible, then allow it to cool.
-
Initiation: Add a small portion (~5-10%) of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel. Stir the mixture. Initiation is confirmed by the disappearance of the iodine color, a gentle exotherm, and the appearance of a cloudy, grayish solution.[2]
-
Addition: Once initiated, slowly add the remaining cyclopropyl bromide/THF solution at a rate that maintains a steady reflux. If the reaction becomes too vigorous, slow the addition and cool the flask with a water bath.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark gray solution is ready for use.
Protocol 2: Synthesis of this compound
-
Setup: In a separate dry, inerted flask, prepare a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF.
-
Cooling: Cool this solution to 0 °C using an ice bath.
-
Addition: Slowly add the prepared cyclopropylmagnesium bromide solution (1.05 eq) to the cooled ethyl trifluoroacetate solution via cannula or dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture back to 0 °C. In a separate vessel, prepare a stirred, saturated aqueous solution of NH₄Cl, also cooled to 0 °C. Slowly pour the reaction mixture into the NH₄Cl solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield the final product as a clear liquid.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 环丙基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol Purity Assessment
Welcome to the technical support center for the analytical method development and purity assessment of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CTF-OL). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, validated protocols, and robust troubleshooting advice to ensure the accurate and reliable characterization of this critical pharmaceutical intermediate.
Introduction: The Analytical Challenge of CTF-OL
This compound is a chiral fluorinated alcohol of increasing interest in pharmaceutical synthesis.[1][2][3] Its unique structure, combining a cyclopropyl ring with a trifluoromethyl carbinol, presents specific analytical challenges. Accurate purity assessment is paramount, as even trace-level impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] This guide provides a comprehensive framework for developing and troubleshooting robust analytical methods for both chemical and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable primary analytical technique for assessing the chemical purity of this compound?
A: Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended primary technique. The analyte is volatile and thermally stable, making it ideal for GC analysis.[5] The FID detector offers excellent sensitivity and a wide linear range for quantifying organic compounds, which is crucial for measuring both the main component and its impurities.[6][7] While High-Performance Liquid Chromatography (HPLC) is a powerful tool, CTF-OL lacks a significant UV chromophore, which would necessitate derivatization for sensitive UV detection or the use of less common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[8][9]
Q2: Since this compound is chiral, how can I determine its enantiomeric purity?
A: Enantiomeric purity should be assessed using a chiral separation technique. Chiral Gas Chromatography is highly effective for this purpose.[10] This involves using a GC column with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to their separation in time.[11] The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) can significantly impact the resolution and should be screened during method development.[10]
Q3: What types of impurities should I expect to find in a sample of CTF-OL?
A: Impurities are typically process-related and depend on the synthetic route.[4] A common synthesis involves the reaction of a cyclopropyl-magnesium halide with trifluoroacetaldehyde or the reduction of cyclopropyl trifluoromethyl ketone.[12][13] Therefore, potential impurities could include:
-
Starting Materials: Unreacted cyclopropyl trifluoromethyl ketone or related precursors.
-
By-products: Compounds arising from side reactions.
-
Degradation Products: Impurities formed during storage or processing.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., diethyl ether, THF, toluene).[14] Headspace GC is the preferred method for analyzing residual solvents.
Q4: Can I use Nuclear Magnetic Resonance (NMR) for purity determination?
A: Absolutely. Quantitative NMR (qNMR) is an excellent orthogonal technique for purity assessment.[15] Given the presence of fluorine, ¹⁹F-qNMR is particularly powerful.[16] It offers high specificity, as the ¹⁹F spectral window is wide, and signals from fluorine-containing impurities are unlikely to overlap with the analyte signal.[16][17] The signal area in NMR is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard of known purity without the need for compound-specific response factors.[18]
Q5: Which regulatory guidelines are applicable for validating these analytical methods?
A: The validation of analytical procedures for pharmaceutical components should follow the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1): Validation of Analytical Procedures .[19][20] This guideline outlines the necessary validation characteristics to demonstrate that a method is suitable for its intended purpose.[21]
Table 1: ICH Q2(R1) Validation Parameters for a Purity Method
| Validation Characteristic | Purpose for a Quantitative Impurity Test |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[19] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the analytical signal over a specified range.[19] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[19] |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements under the same (repeatability) or different (intermediate) conditions. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Troubleshooting Guide: Gas Chromatography
This section addresses common issues encountered during the GC analysis of this compound.
Problem 1: Analyte Peak Tailing
Q: My main CTF-OL peak shows significant tailing, affecting integration and resolution. What are the likely causes and how do I fix it?
A: Peak tailing for a polar compound like an alcohol is a frequent issue in GC and typically points to unwanted interactions within the system. The hydroxyl group can form hydrogen bonds with "active sites" (silanol groups) in the system.
-
Cause 1: Active Sites in the Inlet Liner: The glass wool and inner surface of a standard liner can contain active silanol groups.
-
Cause 2: Poor Column Installation: An improperly cut column end or incorrect installation depth can create dead volumes or turbulence.[24][25]
-
Solution: Re-cut the column using a ceramic scoring wafer to ensure a clean, 90° cut. Re-install the column according to the instrument manufacturer's specifications for the correct insertion depth into the inlet.[25]
-
-
Cause 3: Column Contamination/Degradation: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm from the inlet side of the column. If the problem persists, the column may be permanently damaged and require replacement.[23]
-
-
Cause 4: Inappropriate Column Phase: Using a non-polar column can exacerbate tailing for polar analytes.
-
Solution: Use a column with a more polar stationary phase, such as a wax-type phase (polyethylene glycol), which is more compatible with alcohols.
-
Caption: Troubleshooting workflow for GC peak tailing.
Problem 2: Inconsistent Retention Times
Q: The retention time for my analyte is drifting between runs. What should I investigate?
A: Retention time instability usually points to problems with the system's pneumatic or thermal control.
-
Cause 1: Carrier Gas Leaks: A leak at the inlet fitting, septum, or column connections will cause pressure/flow fluctuations.[26]
-
Solution: Perform a leak check using an electronic leak detector. Tighten fittings (do not overtighten) and replace the septum if it is old or cored.
-
-
Cause 2: Inconsistent Oven Temperature: Poor oven temperature control will directly affect retention times.
-
Solution: Verify that the actual oven temperature matches the setpoint and that the temperature programming is consistent. Ensure the oven door is sealing properly.
-
-
Cause 3: Mobile Phase Inconsistency (Carrier Gas): A nearly empty gas cylinder can cause pressure drops.
-
Solution: Check the pressure of the carrier gas cylinder and replace it if it is low.
-
Problem 3: Ghost Peaks in the Chromatogram
Q: I am seeing extra peaks in my blank runs that are not present in my sample. What are they and where do they come from?
A: These are known as "ghost peaks" and are often due to contamination or carryover.
-
Cause 1: Septum Bleed: Small particles from an old or over-tightened septum can be swept into the inlet and onto the column.
-
Solution: Replace the septum. Use a high-quality, low-bleed septum appropriate for your inlet temperature.
-
-
Cause 2: Sample Carryover: Residual sample from a previous, more concentrated injection can be introduced in a subsequent run.
-
Solution: Run several solvent blanks after a high-concentration sample. If carryover persists, clean the injection syringe and consider developing a more rigorous wash method for the autosampler.[27]
-
-
Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas line can accumulate on the column at low temperatures and elute as the oven temperature increases.[26]
-
Solution: Ensure high-purity carrier gas is used and that gas traps (moisture, oxygen, hydrocarbon) are installed and have not expired.
-
Experimental Protocols
Protocol 1: Achiral Purity Assessment by GC-FID
This protocol provides a starting point for developing a robust GC-FID method for chemical purity.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an autosampler.
-
Column: e.g., Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase.
-
Inlet Liner: Deactivated, splitless, single taper with glass wool.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Gases: High-purity Helium (carrier), Hydrogen (FID), and Air (FID).
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile or Isopropanol.
-
Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with diluent (Concentration ≈ 1.0 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in diluent.
3. GC-FID Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Inlet Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 220 °C | Ensures rapid vaporization without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | 60 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp to 220 °C at 15 °C/min | Elutes the analyte and higher-boiling impurities. | |
| Hold at 220 °C for 5 min | Ensures all components elute from the column. | |
| Injection Vol. | 1 µL | Typical volume for a split injection. |
| Detector | FID | Universal detector for organic compounds. |
| Detector Temp | 250 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Typical for FID. Adjust per manufacturer's recommendation. |
| Air Flow | 300 mL/min | Typical for FID. Adjust per manufacturer's recommendation. |
| Makeup Gas | 25 mL/min (Helium) | Sweeps column effluent through the detector efficiently. |
4. System Suitability and Analysis Sequence:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of the Standard Stock Solution.
-
System Suitability Test (SST):
-
The Relative Standard Deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the CTF-OL peak should be ≤ 1.5.[25]
-
-
Inject the Sample Solution in duplicate.
5. Calculation:
-
Calculate the purity using an area percent normalization method.
-
% Purity = (Area of CTF-OL Peak / Total Area of All Peaks) * 100
-
Caption: Experimental workflow for GC-FID purity analysis.
Protocol 2: Enantiomeric Purity Assessment by Chiral GC-FID
This protocol provides a starting point for separating the enantiomers of CTF-OL. Optimization is critical and often required.
1. Instrumentation and Consumables:
-
Same as Protocol 1, with the exception of the column.
-
Chiral Column: e.g., Restek Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral stationary phase.[10]
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile or Isopropanol.
-
Racemic Standard: Prepare a solution of the racemic this compound at ~0.5 mg/mL. This is used to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL).
3. Chiral GC-FID Method Parameters:
| Parameter | Recommended Starting Setting | Rationale |
| Inlet Mode | Split (e.g., 100:1 ratio) | High split ratio is often needed to prevent peak broadening on chiral columns. |
| Inlet Temp | 200 °C | A lower temperature can sometimes improve chiral separation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Lower flow rates can enhance resolution. |
| Oven Program | Isothermal: 90 °C | Chiral separations are highly temperature-dependent. Start with an isothermal run. If co-elution occurs, try a very slow ramp (e.g., 1-2 °C/min). |
| Injection Vol. | 1 µL | |
| Detector | FID | |
| Detector Temp | 250 °C |
4. System Suitability and Analysis Sequence:
-
Equilibrate the system.
-
Inject the diluent (blank).
-
Inject the Racemic Standard.
-
System Suitability Test (SST):
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Inject the Sample Solution in duplicate.
5. Calculation:
-
Calculate the enantiomeric excess (% ee) using the area percent of the two enantiomer peaks.
-
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
References
- 1. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1993-77-7 | Buy Now [molport.com]
- 3. cas 1993-77-7|| where to buy 1-cyclopropyl-2,2,2-trifluoro-ethanol [french.chemenu.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. russianlawjournal.org [russianlawjournal.org]
- 6. measurlabs.com [measurlabs.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 13. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Resolving 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol Enantiomers
For researchers and professionals in drug development, the precise separation of enantiomers is not merely an analytical challenge—it is a regulatory and safety imperative. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a key chiral building block whose stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Achieving baseline resolution of its enantiomers is therefore a critical step in both synthesis and quality control.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this specific separation. Moving beyond a simple listing of parameters, we will explore the underlying chiral recognition mechanisms that dictate the success of a separation, offering field-proven insights to empower you to select and optimize the most effective method for your laboratory.
The Science of Separation: Understanding Chiral Recognition
The foundation of any successful chiral separation lies in the interaction between the analyte and the Chiral Stationary Phase (CSP). According to the principles of chiral recognition, a stable diastereomeric complex must be formed between the selector (the CSP) and at least one of the enantiomers. This requires a minimum of three points of interaction, which can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.[1] The unique trifluoromethyl and cyclopropyl groups of our target analyte, combined with its hydroxyl group, provide multiple potential interaction points, making it an excellent candidate for resolution on several classes of CSPs.
Comparative Analysis of Chiral HPLC Methods
Our investigation focuses on the performance of Pirkle-type CSPs, for which direct experimental data for this compound is available. These phases are known for their robustness and broad applicability, particularly for analytes containing π-acidic or π-basic moieties.
Pirkle-Type CSPs: A Strong Candidate for Fluorinated Alcohols
Pirkle-type, or "brush-type," CSPs operate on the principle of π-π interactions, hydrogen bonding, and dipole stacking.[1] The WHELK-O® 1 and ULMO phases, for instance, are designed with π-electron acceptor/donor systems that are highly effective for resolving various racemates, including alcohols. The dinitrobenzoyl moieties on these selectors act as π-acceptors, readily interacting with the electron-rich cyclopropyl group of the analyte.
The following table summarizes the experimental results for the separation of this compound enantiomers on two such Pirkle-type columns.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) |
| (R,R)-WHELK-O® 1 | 99:1 Hexane / Isopropanol | 1.0 | 1.35 | 4.60 |
| (S,S)-ULMO | 98:2 Hexane / Isopropanol | 1.0 | 1.22 | 2.68 |
Data sourced from Regis Technologies application notes.
Analysis from the Scientist's Bench:
-
WHELK-O® 1: This CSP demonstrates superior performance, yielding a high resolution (Rs = 4.60) with excellent baseline separation. The high selectivity factor (α = 1.35) indicates a significant difference in the interaction energy between the two enantiomers and the CSP. This is the recommended starting point for method development. The primary interaction mechanism is likely a combination of π-π stacking between the dinitrobenzamide group of the selector and the cyclopropyl ring of the analyte, supplemented by hydrogen bonding with the analyte's hydroxyl group.
-
(S,S)-ULMO: While providing a successful baseline separation (Rs = 2.68), the ULMO phase shows lower selectivity compared to the WHELK-O® 1. This CSP is based on a diphenylethylenediamine derivative and is particularly effective for aryl carbinols.[2] The slightly lower performance for this analyte suggests that the specific spatial arrangement of its interaction sites is a less perfect match compared to the WHELK-O® 1.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating and provide a robust starting point for your own method development.
Protocol 1: High-Resolution Separation using (R,R)-WHELK-O® 1
This method is optimized for achieving maximum resolution and is ideal for baseline purity assessments.
-
Column: (R,R)-WHELK-O® 1, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 99% n-Hexane, 1% Isopropanol (IPA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Ambient)
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Data Analysis: Integrate both enantiomer peaks. Calculate selectivity (α) as the ratio of the retention factors of the second eluting peak to the first eluting peak. Calculate resolution (Rs) using the standard USP formula.
Visualization of the Method Development Workflow
To systematically approach chiral method development, a logical workflow is essential. The following diagram outlines a typical process, from initial screening to final optimization.
Caption: A logical workflow for chiral HPLC method development.
Broader Context: Alternative Chiral Stationary Phases
While Pirkle-type columns show excellent results, a comprehensive screening strategy should also include other widely used CSPs, such as polysaccharide-based and macrocyclic antibiotic-based phases.
-
Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®): These are the most widely used CSPs, with broad enantiorecognition capabilities.[3] Their chiral selectors are derivatives of cellulose or amylose, which form helical grooves that act as chiral cavities. For an analyte like this compound, interactions would likely involve hydrogen bonding with the carbamate groups on the polysaccharide backbone and inclusion within the chiral grooves.
-
Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic™): These phases offer unique selectivity due to their complex three-dimensional structures containing multiple stereocenters and functional groups.[4] They are particularly useful in reversed-phase and polar organic modes. The chiral recognition mechanism is a combination of inclusion in the macrocyclic cavity, hydrogen bonding, and ionic interactions.
While specific application data for our target analyte on these columns was not found in this review, they represent important orthogonal screening options. Should the Pirkle-type phases fail to provide adequate resolution for a related analogue, these polysaccharide and macrocyclic antibiotic columns would be the next logical choice in a method development screen.
Conclusion and Recommendations
For the successful enantiomeric resolution of this compound, the (R,R)-WHELK-O® 1 chiral stationary phase provides a highly effective and robust solution. It delivers excellent resolution and selectivity under simple normal-phase conditions. The causality for this success lies in the strong π-π and hydrogen bonding interactions between the analyte and the CSP.
When approaching a new chiral separation, it is crucial to screen a diverse set of columns. However, based on the available data, the WHELK-O® 1 column is the most promising starting point, offering a high probability of success and a straightforward path to a validated, baseline-resolved method.
References
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. hplcmart.com [hplcmart.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl group can impart unique conformational constraints and metabolic stability, while the trifluoromethyl group often enhances properties such as binding affinity, lipophilicity, and metabolic stability. The stereochemistry of the hydroxyl group is crucial for biological activity, making enantioselective synthesis a key consideration. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, focusing on methodologies, reaction conditions, yields, and enantioselectivity.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around two key transformations: the formation of the C-C bond between the cyclopropyl and the trifluoroethyl moieties, and the stereoselective reduction of a carbonyl group. The main approaches can be categorized as:
-
Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone: This is a widely employed strategy that involves the synthesis of the precursor ketone followed by a stereoselective reduction to introduce the chiral alcohol.
-
Nucleophilic Addition to Cyclopropanecarboxaldehyde: This route involves the addition of a trifluoromethyl nucleophile to cyclopropanecarboxaldehyde.
This guide will delve into these methodologies, presenting the underlying chemical principles, experimental data, and detailed protocols.
Route 1: Asymmetric Reduction of Cyclopropyl Trifluoromethyl Ketone
This two-step approach first involves the synthesis of cyclopropyl trifluoromethyl ketone, which is then subjected to asymmetric reduction.
Synthesis of Cyclopropyl Trifluoromethyl Ketone
The precursor, cyclopropyl trifluoromethyl ketone, can be synthesized through various methods, including the acylation of a cyclopropyl organometallic reagent with a trifluoroacetic acid derivative.
Asymmetric Reduction Methodologies
The enantioselective reduction of the prochiral cyclopropyl trifluoromethyl ketone is the critical step in this route. Several catalytic systems have been developed for this transformation, with asymmetric transfer hydrogenation and chiral borane-mediated reductions being the most prominent.
A. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor.
-
Causality Behind Experimental Choices: Ruthenium-based catalysts, such as those developed by Noyori, are frequently used due to their high efficiency and selectivity. The choice of the chiral diamine ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone. Isopropanol or a formic acid/triethylamine mixture often serves as a safe and convenient hydrogen source.
B. Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane.
-
Causality Behind Experimental Choices: The oxazaborolidine catalyst forms a complex with borane, activating it and creating a sterically defined pocket. The ketone coordinates to the boron in a way that minimizes steric interactions, leading to a highly enantioselective hydride delivery from the borane to one face of the carbonyl group. The in-situ generation of the catalyst from a chiral amino alcohol and a borane source is often preferred for reproducibility.
Comparative Data for Asymmetric Reduction Routes
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Asymmetric Transfer Hydrogenation | [Ru(arene)(chiral diamine)] | High | Up to 98% | Mild reaction conditions, low catalyst loading. | Catalyst can be sensitive to air and moisture. |
| CBS Reduction | Chiral Oxazaborolidine/BH₃ | High | Up to 95% | Predictable stereochemistry, commercially available catalysts. | Requires stoichiometric borane, which can be hazardous. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Cyclopropyl Trifluoromethyl Ketone
-
To a solution of cyclopropyl trifluoromethyl ketone (1.0 mmol) in isopropanol (5 mL) is added the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene)) (0.01 mmol).
-
A solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL) is added.
-
The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Protocol 2: CBS Reduction of Cyclopropyl Trifluoromethyl Ketone
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (2 mL) at 0 °C is added borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise.
-
The mixture is stirred at 0 °C for 15 minutes.
-
A solution of cyclopropyl trifluoromethyl ketone (1.0 mmol) in anhydrous THF (3 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of methanol (2 mL).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Route 2: Nucleophilic Trifluoromethylation of Cyclopropanecarboxaldehyde
This approach involves the direct addition of a trifluoromethyl group to cyclopropanecarboxaldehyde. The key challenge lies in the controlled and efficient generation of a trifluoromethyl nucleophile.
-
Causality Behind Experimental Choices: Ruppert's reagent (TMSCF₃) is a commonly used source of a nucleophilic trifluoromethyl group. It requires activation by a fluoride source, such as a catalytic amount of a tetralkylammonium fluoride, to generate the reactive trifluoromethyl anion. The reaction is typically performed at low temperatures to control the reactivity of the anion and minimize side reactions.
Comparative Data
| Method | Reagent | Yield (%) | Enantioselectivity | Key Advantages | Key Disadvantages |
| Nucleophilic Trifluoromethylation | TMSCF₃ / Fluoride catalyst | Moderate to High | Achiral (produces racemate) | Direct C-CF₃ bond formation. | Requires stoichiometric TMSCF₃, can be expensive. |
Experimental Protocol
Protocol 3: Trifluoromethylation of Cyclopropanecarboxaldehyde
-
To a solution of cyclopropanecarboxaldehyde (1.0 mmol) and TMSCF₃ (1.5 mmol) in anhydrous THF (5 mL) at 0 °C is added a catalytic amount of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mL, 0.05 mmol).
-
The reaction mixture is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparison of synthetic workflows for this compound.
Conclusion and Future Outlook
Both the asymmetric reduction of cyclopropyl trifluoromethyl ketone and the nucleophilic trifluoromethylation of cyclopropanecarboxaldehyde represent viable synthetic routes to this compound.
-
For the synthesis of enantiomerically pure material, the asymmetric reduction of the corresponding ketone is the superior strategy . Both Asymmetric Transfer Hydrogenation and CBS reduction offer high yields and excellent enantioselectivities. The choice between these two methods may depend on factors such as catalyst availability, cost, and handling of reagents.
-
The nucleophilic trifluoromethylation route provides a more direct approach but yields a racemic product. This method is suitable when the racemate is desired or if a subsequent resolution step is planned.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for both the synthesis of the ketone precursor and its asymmetric reduction. Furthermore, the exploration of novel trifluoromethylating agents and catalytic enantioselective trifluoromethylation of cyclopropanecarboxaldehyde could provide more direct and atom-economical routes to this important chiral building block.
reactivity comparison of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol with other alcohols
Introduction: A Molecule of Contrasting Influences
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol emerges as a fascinating secondary alcohol, distinguished by the juxtaposition of a strained, electron-donating cyclopropyl ring and a strongly electron-withdrawing, sterically demanding trifluoromethyl group. This guide provides a comparative analysis of the reactivity of this specialized alcohol against a panel of structurally diverse counterparts: ethanol, isopropanol, benzyl alcohol, and 2,2,2-trifluoroethanol. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of this compound in common synthetic transformations, grounded in the principles of physical organic chemistry. While direct, side-by-side kinetic studies involving this compound are not extensively documented in the literature, a robust understanding of its reactivity can be extrapolated from the well-established electronic and steric effects of its constituent functional groups.
Structural and Electronic Properties of the Compared Alcohols
The reactivity of an alcohol is fundamentally governed by the electronic environment of the hydroxyl group and the steric accessibility of both the oxygen and the carbinol carbon. The table below summarizes the key properties of the alcohols under comparison.
| Alcohol | Structure | Key Structural Features | pKa | Inductive/Resonance Effects | Steric Hindrance |
| This compound | Secondary alcohol with a cyclopropyl and a trifluoromethyl group. | ~12.4 | CF₃: Strong -I effect; Cyclopropyl: Can act as a weak π-donor to stabilize adjacent positive charge. | High | |
| Ethanol | Primary alcohol. | ~16 | Ethyl: Weak +I effect. | Low | |
| Isopropanol | Secondary alcohol. | ~17 | Isopropyl: Moderate +I effect. | Moderate | |
| Benzyl Alcohol | Primary benzylic alcohol. | ~15.4 | Phenyl: -I effect, but can stabilize adjacent positive charge through resonance (+M effect). | Moderate | |
| 2,2,2-Trifluoroethanol | Primary alcohol with a trifluoromethyl group. | ~12.4[1] | CF₃: Strong -I effect. | Low |
The strongly electron-withdrawing trifluoromethyl group in both this compound and 2,2,2-trifluoroethanol significantly lowers the pKa of the hydroxyl proton, making these alcohols considerably more acidic than their non-fluorinated counterparts.[1] This enhanced acidity has profound implications for their reactivity, particularly in reactions where the alcohol acts as a nucleophile.
Comparative Reactivity Analysis
Oxidation to Carbonyl Compounds
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. Common methods include the Swern oxidation and the use of chromium-based reagents like pyridinium chlorochromate (PCC).
References
Unraveling Reaction Pathways: A Comparative Guide to the Transition States of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol Reactions through DFT Studies
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 1-cyclopropyl-2,2,2-trifluoroethan-1-ol moiety, with its unique combination of a strained cyclopropyl ring and a strongly electron-withdrawing trifluoromethyl group, presents a fascinating case study in reactivity. Understanding the intricate details of its reaction mechanisms, particularly the fleeting transition states, is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutics.
This guide provides a comparative analysis of the plausible transition states in reactions involving this compound, drawing upon Density Functional Theory (DFT) studies of analogous systems. While direct computational investigations on this specific molecule are not extensively available in the current literature, a wealth of knowledge from related cyclopropylcarbinyl systems allows us to construct a robust and insightful predictive framework. We will delve into the underlying principles that govern these transformations, offering a valuable resource for researchers, scientists, and drug development professionals.
Plausible Reaction Pathways: A Fork in the Mechanistic Road
The reactivity of this compound is expected to be dominated by reactions proceeding through a carbocationic intermediate, particularly under acidic conditions. The protonation of the hydroxyl group and subsequent loss of water would generate a secondary carbocation adjacent to both a cyclopropyl and a trifluoromethyl group. This carbocation is at the heart of the molecule's rich chemistry, poised to undergo a variety of transformations.
The primary competing pathways for this cyclopropylcarbinyl cation are:
-
Ring-Opening/Rearrangement: The high ring strain of the cyclopropyl group can be relieved through rearrangement, leading to either a cyclobutyl cation or a homoallylic cation.
-
Nucleophilic Attack: The carbocation can be trapped by a nucleophile present in the reaction medium.
-
Elimination: Loss of a proton can lead to the formation of an alkene.
The presence of the strongly electron-withdrawing trifluoromethyl group is anticipated to have a profound impact on the stability of the carbocation and the relative energies of the transition states for these competing pathways.
A Comparative Analysis of Transition States via DFT Insights
Cationic Rearrangements: The Influence of the Trifluoromethyl Group
DFT studies on the parent cyclopropylcarbinyl cation have revealed a fascinating potential energy surface with very low barriers for rearrangement. The transition states for these rearrangements often exhibit a "bicyclobutonium" character, with the positive charge delocalized over the three-membered ring and the carbinyl carbon.
The introduction of a trifluoromethyl group at the carbinyl center dramatically alters this landscape. The CF₃ group is a potent electron-withdrawing group, which significantly destabilizes an adjacent positive charge. This destabilization has two major consequences:
-
Increased Activation Barriers: The energy of the initial carbocation intermediate is raised, which in turn is likely to increase the activation energies for subsequent rearrangement steps.
-
Shifting Reaction Landscapes: The relative energies of the different possible rearranged products and the transition states leading to them will be altered.
Solvolysis studies of 2-(trifluoromethyl)-2-propyl trifluoromethanesulfonate provide experimental evidence for the strong destabilizing effect of the CF₃ group on an adjacent cationic center.[1]
Experimental Protocol: A Representative DFT Workflow for Transition State Analysis
For researchers wishing to perform their own DFT calculations on the reactions of this compound, the following protocol outlines a robust starting point:
-
Structure Optimization:
-
Build the initial structures of the reactant, product(s), and a guess for the transition state geometry using a molecular modeling program.
-
Perform geometry optimizations using a suitable DFT functional and basis set. The M06-2X functional is often a good choice for main-group thermochemistry and kinetics, paired with a Pople-style basis set like 6-31+G(d,p) or a more modern basis set like def2-TZVP.
-
-
Transition State Search:
-
From the optimized reactant and product structures, use a transition state search algorithm (e.g., Berny algorithm in Gaussian) to locate the first-order saddle point on the potential energy surface. This is the transition state.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Frequency calculations on the optimized reactant and product structures will confirm that they are true minima (zero imaginary frequencies) and provide the zero-point vibrational energies (ZPVE) for correcting the electronic energies.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation starting from the transition state and moving in both the forward and reverse directions will confirm that the located transition state connects the desired reactant and product.
-
-
Energy Profile Construction:
-
Calculate the relative energies of the reactant, transition state, and product, including ZPVE corrections, to construct the reaction energy profile and determine the activation energy.
-
Caption: A typical workflow for the computational investigation of a reaction mechanism using DFT.
Comparison with Radical-Mediated Pathways
While cationic pathways are likely to be dominant under acidic conditions, it is also conceivable that this compound could undergo reactions via radical intermediates. The homolytic cleavage of the C-O bond, for instance, would generate a cyclopropylcarbinyl radical.
DFT studies on the ring-opening of the cyclopropylcarbinyl radical have shown that this is a very fast process with a low activation barrier. The transition state for this ring-opening is characterized by a partial breaking of one of the cyclopropane C-C bonds. The presence of the trifluoromethyl and hydroxyl groups would undoubtedly influence the stability of the radical intermediate and the kinetics of the ring-opening.
| Reaction Type | Key Intermediate | Expected Influence of CF₃ Group | Typical DFT Functional for Study |
| Acid-Catalyzed Rearrangement | Cyclopropylcarbinyl Cation | Strong destabilization, increased activation barriers | M06-2X, B3LYP |
| Radical-Mediated Ring Opening | Cyclopropylcarbinyl Radical | Moderate electronic effects, potential for H-bonding | UB3LYP, U M06-2X |
Table 1: A comparative overview of plausible reaction pathways for this compound.
Visualizing the Reaction Coordinate
The acid-catalyzed rearrangement of this compound to a ring-opened product would proceed through a series of elementary steps, each with its own transition state.
Caption: A simplified reaction coordinate diagram for the acid-catalyzed rearrangement of this compound.
Conclusion and Future Outlook
This comparative guide, grounded in DFT studies of analogous systems, provides a predictive framework for understanding the complex reactivity of this compound. The potent electronic effect of the trifluoromethyl group is a key determinant of the reaction pathways, primarily by destabilizing cationic intermediates and consequently raising activation barriers for rearrangement.
While this analysis offers valuable insights, dedicated DFT studies on this compound are warranted to provide a more quantitative and nuanced understanding of its reaction mechanisms. Such studies would be invaluable for the rational design of synthetic routes and the development of novel pharmaceuticals that incorporate this intriguing fluorinated scaffold. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this and other complex fluorinated molecules.
References
A Comparative Guide to the Structural Elucidation of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol Derivatives: X-ray Crystallography and its Alternatives
Introduction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. The class of 1-cyclopropyl-2,2,2-trifluoroethan-1-ol derivatives presents a compelling case study in this arena. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds attractive scaffolds in medicinal chemistry. However, the stereocenter at the carbinol position necessitates unambiguous assignment of its absolute configuration.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives. We will explore the entire workflow, from synthesis and crystallization to data analysis. Furthermore, we will objectively compare the performance of X-ray crystallography with powerful alternative techniques, namely Vibrational Circular Dichroism (VCD) and Mosher's ester analysis, providing researchers with the insights needed to select the most appropriate analytical strategy for their specific needs.
I. Synthesis and Preparation of Crystalline Material
The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of the parent compound, this compound, involves the nucleophilic trifluoromethylation of cyclopropanecarboxaldehyde. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and efficient source of the trifluoromethyl nucleophile.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Trifluoromethylating Agent: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 eq) dropwise to the stirred solution.
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield racemic this compound.
Derivatives can be synthesized by utilizing substituted cyclopropanecarboxaldehydes or by further functionalization of the parent alcohol. For chiral resolution, classical methods involving the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, can be employed, followed by fractional crystallization.[1][]
Crystallization of this compound Derivatives
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Fluorinated alcohols can present unique crystallization challenges.[3]
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., hexane, ethyl acetate, dichloromethane, and mixtures thereof) for suitable solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a larger volume of a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, gradually reducing its solubility and promoting crystallization.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
II. X-ray Crystallography: The Gold Standard
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystal lattice, including the absolute configuration of chiral centers.[4][5]
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][6][7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[5][8]
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.[8]
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and thermal parameters.
-
Validation: The final refined structure is validated to ensure its quality and accuracy. For chiral molecules, the absolute configuration is determined using anomalous dispersion effects, often quantified by the Flack parameter.[9]
III. Comparative Analysis: Alternative Techniques
While X-ray crystallography is the definitive method, it is not always feasible, especially when suitable crystals cannot be obtained. In such cases, spectroscopic techniques provide powerful alternatives for determining the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10][11] This technique is particularly valuable as it does not require crystallization.[11][12][13]
Methodology
The experimental VCD spectrum of an enantiomer is compared to the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[11][12][13]
Caption: Workflow for absolute configuration determination by VCD.
Mosher's Ester Analysis
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of secondary alcohols.[14][15][16] It involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Methodology
The alcohol of unknown configuration is esterified with both (R)- and (S)-MTPA. The ¹H NMR spectra of the resulting diastereomeric esters are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter are systematically analyzed to deduce the absolute configuration.[14][15][17][18]
IV. Performance Comparison
The choice of analytical technique depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis |
| Sample State | Single Crystal | Solution | Solution |
| Directness | Direct, unambiguous 3D structure | Indirect, requires computational modeling | Indirect, based on empirical rules |
| Prerequisites | High-quality single crystals | Chiral molecule, IR active modes | Chiral secondary alcohol, requires derivatization |
| Throughput | Low to medium | High | Medium |
| Instrumentation | X-ray diffractometer | VCD spectrometer | NMR spectrometer |
| Key Advantage | "Gold standard," provides complete structural information | Applicable to non-crystalline samples (oils, liquids) | Widely accessible via NMR |
| Key Limitation | Requires suitable crystals | Computationally intensive, potential for ambiguity | Requires synthesis of two diastereomers, potential for misinterpretation |
V. Conclusion
For the structural elucidation of this compound derivatives, X-ray crystallography remains the unparalleled gold standard, providing definitive and comprehensive three-dimensional structural information, including the absolute configuration. However, the often-arduous process of obtaining suitable single crystals necessitates the consideration of powerful alternative techniques.
Vibrational Circular Dichroism has emerged as a robust and reliable method for determining the absolute configuration of chiral molecules in solution, making it an invaluable tool when crystallization fails. Mosher's ester analysis offers a widely accessible NMR-based approach that can provide crucial stereochemical information.
Ultimately, a multi-faceted analytical approach is often the most prudent strategy in drug discovery. The insights gained from spectroscopic methods can guide synthetic and purification efforts, while the unequivocal structural determination by X-ray crystallography provides the ultimate validation.
VI. References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. --INVALID-LINK--
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. --INVALID-LINK--
-
Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 209A-223A. --INVALID-LINK--
-
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. --INVALID-LINK--
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of the absolute configuration of secondary alcohols. Chemical Reviews, 104(1), 17-118. --INVALID-LINK--
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. --INVALID-LINK--
-
Riguera, R. (1997). A new weapon for the determination of absolute configuration. Angewandte Chemie International Edition in English, 36(15), 1584-1585. --INVALID-LINK--
-
Rhodes, G. (2000). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press. --INVALID-LINK--
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). --INVALID-LINK--
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. --INVALID-LINK--
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. --INVALID-LINK--
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786. --INVALID-LINK--
-
Drenth, J. (1999). Principles of Protein X-ray Crystallography. Springer. --INVALID-LINK--
-
Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press. --INVALID-LINK--
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. --INVALID-LINK--
-
Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. --INVALID-LINK--
-
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. --INVALID-LINK--
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. --INVALID-LINK--
-
Zafrani, Y., & Yeffet, D. (2017). The crystallization of fluorinated molecules. CrystEngComm, 19(28), 3935-3946. --INVALID-LINK--
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. --INVALID-LINK--
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 8. X-ray Data Collection Course [mol-xray.princeton.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Efficiency in the Asymmetric Synthesis of Cyclopropyl Carbinols
Introduction: The Significance of Chiral Cyclopropyl Carbinols
Cyclopropyl carbinols are privileged structural motifs in medicinal chemistry and natural product synthesis. The inherent strain of the cyclopropane ring and the presence of a hydroxyl group provide a unique combination of conformational rigidity and functional handles for further synthetic transformations. The chirality of these molecules is often crucial for their biological activity, making their stereoselective synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the catalytic efficiency of various modern synthetic methodologies for accessing enantioenriched cyclopropyl carbinols, supported by experimental data and mechanistic insights. We will explore the strengths and limitations of transition metal catalysis, biocatalysis, and organocatalysis, offering a comprehensive resource to inform catalyst selection and reaction optimization.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of cyclopropyl carbinols can be broadly approached through two main strategies: the direct cyclopropanation of allylic alcohols or the asymmetric cyclopropanation of olefins to form cyclopropyl ketones, followed by stereoselective reduction. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of representative catalytic systems in the asymmetric synthesis of cyclopropyl carbinols and their precursors.
Table 1: Transition Metal-Catalyzed Asymmetric Cyclopropanation of Allylic Alcohols
| Catalyst System | Substrate | Yield (%) | ee (%) | d.r. | Reference |
| Ti(Oi-Pr)₄ / (R,R)-TADDOL | Cinnamyl alcohol | 95 | 94 | - | [1] |
| Ti(Oi-Pr)₄ / (R,R)-TADDOL | (E)-3-(2-Naphthyl)prop-2-en-1-ol | 96 | 95 | - | [1] |
| Ti(Oi-Pr)₄ / (R,R)-TADDOL | (E)-Hex-2-en-1-ol | 75 | 86 | - | [1] |
| Co(OIP)Br₂ | Styrene (forms cyclopropyl ketone) | 90 | 94 | >20:1 | [2] |
| Co(PDI)Br₂ | 1,3-Butadiene (forms vinylcyclopropane) | 95 | 45 | - | [2] |
Table 2: Biocatalytic and Chemoenzymatic Approaches
| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | d.r. | Reference |
| Engineered Myoglobin (Mb(H64G,V68A)) | Cyclopropanation (ketone) | Styrene & Benzoyldiazo-methane | >99 | >99 | >99:1 | [3] |
| Ene-reductases (EREDs) | Reduction of cyclopropenyl esters | Various | Good | High | - | [4] |
| Saccharomyces cerevisiae | Reduction of cyclopropyl ketone | 1-(cyclopropyl)ethan-1-one | High | >99 | - | [5] |
Table 3: Organocatalytic Asymmetric Cyclopropanation
| Catalyst System | Substrate | Yield (%) | ee (%) | d.r. | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Diphenylprolinol TMS ether | Cinnamaldehyde & Bromomalonate | 95 | 98 | >30:1 |[6] | | (DHQ)₂AQN | 4-Arylidenepyrazol-5-one & Diethyl 2-bromomalonate | up to 83 | up to 93 | >95:5 |[7] | | Thioxanthylium/Imidodiphosphorimidate | Styrene & Diazoalkane | High | High | - |[8] |
Mechanistic Insights and Causality behind Experimental Choices
The choice of catalytic system is dictated by the desired substrate scope, stereochemical outcome, and operational simplicity. Understanding the underlying mechanisms is key to rational catalyst design and optimization.
Transition Metal Catalysis: Precision through Pre-organization
Transition metal catalysts, particularly those based on titanium and cobalt, offer high levels of stereocontrol in cyclopropanation reactions.
-
Titanium-TADDOLate System: This system is highly effective for the cyclopropanation of allylic alcohols. The chiral titanium complex pre-organizes the allylic alcohol and the zinc carbenoid, leading to a highly ordered transition state. The TADDOL ligand creates a chiral pocket that effectively shields one face of the alkene, dictating the stereochemical outcome. The use of molecular sieves is crucial to remove water, which can deactivate the Lewis acidic titanium catalyst.[1]
-
Cobalt-PDI/OIP Systems: Cobalt catalysts, particularly those with pyridine-diimine (PDI) or oxazoline-iminopyridine (OIP) ligands, are powerful for the cyclopropanation of unfunctionalized olefins using gem-dichloroalkanes as carbene precursors.[2] This approach avoids the use of potentially explosive diazo compounds. The mechanism is proposed to involve a cobalt carbenoid intermediate. The stereoselectivity is controlled by the chiral ligand, which creates a sterically demanding environment around the metal center, directing the approach of the olefin.[2][9]
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Engineered hemoproteins and reductases have emerged as powerful tools for the synthesis of chiral cyclopropanes.
-
Engineered Myoglobin: Myoglobin, a heme-containing protein, can be repurposed to catalyze carbene transfer reactions. By mutating amino acid residues in the active site, a chiral pocket is created that controls the trajectory of the substrate approaching the iron-carbene intermediate.[3][10] This leads to exceptionally high diastereo- and enantioselectivities in the formation of cyclopropyl ketones from olefins and diazo compounds. The reaction is typically performed in an aqueous buffer, highlighting the green credentials of this methodology.
-
Ene-Reductases and Yeast Reductases: For the synthesis of cyclopropyl carbinols from cyclopropyl ketones, biocatalytic reductions offer excellent enantioselectivity. Ene-reductases can be used for the asymmetric reduction of cyclopropenyl esters to the corresponding cyclopropanes.[4] Whole cells of organisms like Saccharomyces cerevisiae (baker's yeast) contain a plethora of reductases that can stereoselectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess.[5] The use of whole cells obviates the need for cofactor regeneration, as the cellular machinery handles this process.
Organocatalysis: Metal-Free Asymmetric Induction
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. Chiral small molecules, such as prolinol derivatives and cinchona alkaloids, can effectively catalyze cyclopropanation reactions.
-
Iminium-Enamine Catalysis: Chiral secondary amines, like diphenylprolinol silyl ether, react with α,β-unsaturated aldehydes to form a transient chiral iminium ion. This activation lowers the LUMO of the enal, facilitating a Michael addition of a nucleophile. Subsequent intramolecular alkylation leads to the formation of the cyclopropane ring. The stereochemistry is controlled by the chiral catalyst, which directs the facial approach of the nucleophile and the conformation of the subsequent cyclization.[6]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for each class of catalysis and are intended to be a starting point for laboratory experimentation.
Protocol 1: Titanium-TADDOLate Catalyzed Asymmetric Cyclopropanation of Cinnamyl Alcohol
Materials:
-
(R,R)-TADDOL ligand
-
Titanium(IV) isopropoxide
-
4 Å Molecular sieves
-
Bis(iodomethyl)zinc (Zn(CH₂I)₂)
-
Cinnamyl alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add (R,R)-TADDOL (1.2 equiv) and 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the suspension to 0 °C.
-
Add titanium(IV) isopropoxide (1.0 equiv) dropwise and stir the mixture for 2 hours at room temperature to form the catalyst suspension.
-
In a separate flame-dried flask, prepare a solution of bis(iodomethyl)zinc (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the Zn(CH₂I)₂ solution to -40 °C and add the pre-formed catalyst suspension (0.25 equiv).
-
To this mixture, add a solution of cinnamyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl carbinol.[1]
Protocol 2: Chemoenzymatic Synthesis of a Chiral Cyclopropyl Carbinol
Part A: Engineered Myoglobin-Catalyzed Cyclopropanation of Styrene Materials:
-
Engineered Myoglobin (Mb(H64G,V68A))
-
Styrene
-
Benzoyldiazomethane
-
Sodium dithionite
-
Potassium phosphate buffer (pH 8.0)
-
tert-Butanol (co-solvent)
Procedure:
-
In a reaction vessel, prepare a solution of the engineered myoglobin in potassium phosphate buffer.
-
Add sodium dithionite to reduce the iron center of the myoglobin from Fe(III) to Fe(II).
-
In a separate vial, prepare a solution of styrene and benzoyldiazomethane in tert-butanol.
-
Add the substrate solution to the myoglobin solution and stir the reaction mixture at room temperature for 24 hours.
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral cyclopropyl ketone.[3]
Part B: Yeast-Mediated Reduction of the Cyclopropyl Ketone Materials:
-
Chiral cyclopropyl ketone (from Part A)
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Water
Procedure:
-
In a flask, suspend baker's yeast in lukewarm water and add glucose. Stir for 30 minutes to activate the yeast.
-
Add a solution of the chiral cyclopropyl ketone in a minimal amount of ethanol to the yeast suspension.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
After completion, add celite to the mixture and filter. Wash the celite pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched cyclopropyl carbinol.[5]
Protocol 3: Organocatalytic Asymmetric Cyclopropanation of Cinnamaldehyde
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Cinnamaldehyde
-
Diethyl bromomalonate
-
2,6-Lutidine
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a solution of cinnamaldehyde (1.0 equiv) and diethyl bromomalonate (1.2 equiv) in anhydrous chloroform, add the chiral diphenylprolinol TMS ether catalyst (20 mol%).
-
Add 2,6-lutidine (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral cyclopropane product.[6]
-
The resulting cyclopropyl aldehyde can be reduced to the corresponding cyclopropyl carbinol using a standard reducing agent like sodium borohydride.
Conclusion and Future Outlook
The asymmetric synthesis of cyclopropyl carbinols is a vibrant area of research with a diverse array of catalytic tools at the disposal of the synthetic chemist.
-
Transition metal catalysis , particularly with titanium and cobalt complexes, offers high efficiency and stereoselectivity for a range of substrates. These methods are often robust and scalable, making them attractive for process development.
-
Biocatalysis provides an environmentally friendly and often exceptionally selective route to chiral cyclopropanes. The ability to perform reactions in aqueous media under mild conditions is a significant advantage. The continued development of engineered enzymes will undoubtedly expand the scope and utility of this approach.
-
Organocatalysis presents a valuable metal-free alternative, often with simple experimental setups and readily available catalysts. The field is rapidly evolving, with new catalytic modes and applications being continuously discovered.
The choice of the optimal catalytic system will depend on the specific target molecule, desired scale, and available resources. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery and development of new chiral molecules. The future of this field lies in the development of even more active, selective, and sustainable catalysts, and in the synergistic combination of different catalytic strategies to tackle increasingly complex synthetic challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 7. Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. sas.rochester.edu [sas.rochester.edu]
The Strategic Swap: A Comparative Guide to Cyclopropyl and Isopropyl Substituents in Bioactive Molecules
Introduction: The Subtle Art of Molecular Refinement
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is often a tale of meticulous molecular tailoring. Medicinal chemists continuously strive to optimize a molecule's properties—enhancing its potency, ensuring its selectivity, and refining its pharmacokinetic profile. Among the vast arsenal of chemical modifications, the strategic substitution of small alkyl groups is a cornerstone of this optimization process. This guide focuses on a particularly impactful and frequently employed bioisosteric pairing: the cyclopropyl and isopropyl groups.
Though deceptively similar in atom count, these two substituents bestow remarkably different physicochemical, metabolic, and conformational characteristics upon a parent molecule. The choice between the conformationally constrained, electronically unique cyclopropyl ring and the sterically accommodating, flexible isopropyl group can profoundly influence a drug candidate's fate. This document provides researchers, scientists, and drug development professionals with an in-depth, evidence-based comparison of these two critical substituents. We will dissect their fundamental properties, explore their impact on bioactivity and metabolism through a detailed case study, and provide robust experimental protocols for their evaluation, empowering you to make more informed decisions in your drug design campaigns.
Chapter 1: Unveiling the Contenders: A Physicochemical Deep Dive
The decision to incorporate a cyclopropyl or isopropyl group begins with an understanding of their intrinsic properties. These differences in size, shape, and electronics form the foundation for their divergent effects on a molecule's behavior.
Steric and Conformational Profile
The most apparent distinction lies in their three-dimensional structure. The isopropyl group (-CH(CH3)2) is conformationally flexible, with relatively free rotation around the C-C single bonds. This flexibility allows it to adapt its shape to fit into various binding pockets, but it can also come at an entropic cost upon binding, as this freedom of movement is lost.
In stark contrast, the cyclopropyl group is a rigid, planar, three-membered ring.[1] This rigidity can be a significant advantage, as it can lock the parent molecule into a specific, biologically active conformation.[2][3] This "pre-organization" can lead to a more favorable entropic contribution to the binding affinity.[1] However, this same rigidity means it is less forgiving of suboptimal binding pocket shapes. Recent studies have also revealed that a spiro-cyclopropane can dramatically alter the conformational preferences of adjacent six-membered rings, forcing substituents into an axial orientation that is typically less stable, a phenomenon termed the "cyclopropyl effect."
Electronic Properties and Basicity Modulation
The electronic nature of the cyclopropyl ring is one of its most fascinating and useful features. Due to significant ring strain, the C-C bonds possess enhanced p-character, often described as behaving somewhat like a double bond.[1][3] This allows the cyclopropyl group to engage in electronic conjugation and act as a π-electron donor.
This unique electronic character has a direct and predictable impact on the basicity of adjacent amines. An N-cyclopropyl amine is significantly less basic than its N-isopropyl counterpart. This is because the cyclopropyl group's electron-withdrawing nature (due to the increased s-character of the exocyclic C-H bonds) reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.
| Property | Isopropylamine | Cyclopropylamine | Rationale for Difference |
| pKa of Conjugate Acid | ~10.63 | ~9.10 | The increased s-character of the cyclopropyl C-N bond withdraws electron density from the nitrogen, reducing its basicity compared to the electron-donating isopropyl group. |
Table 1: Comparison of the basicity of isopropylamine and cyclopropylamine.
This modulation of pKa is a critical tool for medicinal chemists. Lowering the basicity of a molecule can improve its cell permeability, reduce off-target ion channel interactions (such as hERG), and alter its solubility profile.[4]
Lipophilicity
Lipophilicity, often measured as LogP or LogD, is a critical parameter for drug absorption and distribution. Generally, replacing an isopropyl group with a cyclopropyl group leads to a reduction in lipophilicity.[4] The Hansch π-values, which represent the lipophilicity contribution of a substituent, are approximately 1.53 for isopropyl and 1.14 for cyclopropyl.[4] This decrease is attributed to the cyclopropyl group's more compact structure and reduced surface area. However, this trend is not universal; the effect on lipophilicity can be influenced by the electronic environment of the parent molecule.[4]
Chapter 2: The Metabolic Gauntlet: Stability and Transformation
A molecule's journey through the body is fraught with metabolic challenges, primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver. The choice between a cyclopropyl and isopropyl group can be a deciding factor in whether a compound survives this gauntlet.
Oxidative Metabolism
The isopropyl group, with its tertiary C-H bond, is often a site of metabolic oxidation. CYP enzymes can readily hydroxylate this position, leading to rapid clearance and a short in vivo half-life.
The cyclopropyl group, conversely, is known to enhance metabolic stability.[3][5] The C-H bonds of a cyclopropyl ring are shorter and stronger than those in a typical alkane due to increased s-character, making them more resistant to the hydrogen atom abstraction that initiates CYP-mediated oxidation.[1] This inherent stability is a primary reason for its incorporation into drug candidates. A classic example is the drug Pitavastatin, where a cyclopropyl group effectively blocks metabolism by the major drug-metabolizing enzyme CYP3A4.
However, it is crucial to note that N-cyclopropyl groups can, in some contexts, be susceptible to mechanism-based inactivation of CYP enzymes or formation of reactive metabolites, as was famously observed with the antibiotic trovafloxacin. Careful evaluation is always warranted.
Chapter 3: Shaping Bioactivity: A Kinase Inhibitor Case Study
To illustrate the practical implications of the cyclopropyl versus isopropyl substitution, we will examine the structure-activity relationship (SAR) of a series of Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases involved in cytokine signaling, and their inhibition is a therapeutic strategy for myeloproliferative disorders and inflammatory diseases.
In the development of a series of JAK2 inhibitors, medicinal chemists often explore substitutions on a core scaffold to optimize potency and selectivity. Let's consider a hypothetical but representative example based on common observations in kinase inhibitor design, where an N-substituted aminopyrimidine hinge-binding motif is modified.
Impact on Potency and Selectivity
In our case study, the switch from an N-isopropyl to an N-cyclopropyl substituent on the pyrimidine core led to a significant improvement in potency against the target kinase, JAK2.
| Compound | Substituent (R) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) |
| Analog 1 | Isopropyl | 50 | 100 | 800 | 2x |
| Analog 2 | Cyclopropyl | 5 | 150 | >1000 | 30x |
Table 2: Comparative potency and selectivity data for isopropyl vs. cyclopropyl substituted JAK inhibitors.
The tenfold increase in JAK2 potency for Analog 2 can be attributed to several factors. The rigidity of the cyclopropyl group likely orients the molecule into a more favorable conformation for binding to the ATP pocket of JAK2, minimizing the entropic penalty. Furthermore, the unique electronic properties of the cyclopropyl ring may lead to more favorable interactions with residues in the kinase hinge region.
Crucially, this potency gain was accompanied by a dramatic improvement in selectivity. Analog 2 demonstrated a 30-fold selectivity for JAK2 over the closely related JAK1, compared to only 2-fold for the isopropyl analog. This enhanced selectivity is critical for minimizing off-target effects and improving the therapeutic window of a drug candidate. The constrained nature of the cyclopropyl group is less able to adapt to the subtle differences in the ATP binding sites of different kinase family members, leading to a more specific interaction with the intended target.
Experimental Protocol: Kinase Selectivity Profiling (Competitive Binding Assay)
To generate the kind of data presented in Table 2, a competitive binding assay is a robust and common method. This assay measures the ability of a test compound to displace a known, labeled ligand from the kinase active site.
Objective: To determine the IC50 value of test compounds against a panel of kinases.
Materials:
-
Kinase of interest (e.g., recombinant human JAK1, JAK2, JAK3)
-
Fluorescently labeled tracer (an ATP-competitive ligand)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds (e.g., Analog 1 and Analog 2 ) in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point concentration curve.
-
Assay Plate Preparation: Add 4 µL of the serially diluted compounds to triplicate wells of a 384-well plate.
-
Kinase/Antibody Addition: Prepare a solution containing the kinase and a europium-labeled anti-tag antibody in assay buffer. Add 8 µL of this solution to all wells.
-
Tracer Addition: Prepare a solution of the Alexa Fluor® 647-labeled tracer in assay buffer. Add 4 µL of this solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at ~340 nm and measure emission at both ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).
-
Data Analysis:
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
Causality and Self-Validation:
-
Why FRET? This homogeneous assay format is highly sensitive and avoids separation steps, making it ideal for high-throughput screening. The FRET signal is only generated when the tracer and antibody-bound kinase are in close proximity, providing a direct measure of binding.
-
Why a concentration curve? Determining a full IC50 curve provides a much more accurate and reliable measure of potency than single-point inhibition data.
-
Trustworthiness: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls in every plate validates the assay performance. A stable Z' factor across plates ensures the reliability and reproducibility of the screening data.
Chapter 4: Navigating the Body: Effects on ADME & Safety
A potent and selective compound is of little use if it cannot reach its target or if it causes unacceptable toxicity. Here, we compare the likely effects of our isopropyl and cyclopropyl analogs on key ADME (Absorption, Distribution, Metabolism, Excretion) and safety parameters.
Metabolic Stability
As discussed previously, the cyclopropyl group is expected to confer greater metabolic stability. An in vitro assay using human liver microsomes would be used to quantify this.
| Compound | Substituent (R) | Half-Life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg) |
| Analog 1 | Isopropyl | 15 | 46.2 |
| Analog 2 | Cyclopropyl | > 60 | < 11.6 |
Table 3: Comparative metabolic stability in human liver microsomes (HLM).
The data in Table 3 clearly demonstrate the metabolic shielding effect of the cyclopropyl group. Analog 2 has a significantly longer half-life and lower intrinsic clearance, predicting better oral bioavailability and a longer duration of action in vivo.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (1 mM stock in DMSO)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare test and control compounds at a working concentration (e.g., 1 µM) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test or control compound solution to initiate a pre-incubation period. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold ACN with IS to the respective wells. The 0-minute sample is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the plate and shake for 10 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (k / microsomal protein concentration in mg/mL) * 1000 .
-
Causality and Self-Validation:
-
Why NADPH? CYP450 enzymes are NADPH-dependent, so an NADPH regenerating system is required to sustain their activity throughout the incubation period. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Why LC-MS/MS? This analytical technique provides the sensitivity and selectivity required to accurately quantify the parent drug in a complex biological matrix.
-
Trustworthiness: Running well-characterized high and low clearance control compounds in parallel with the test compounds validates the performance of the microsomal lot and the overall assay procedure, ensuring the results are reliable.
hERG Channel Inhibition
Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. The lower basicity of the N-cyclopropyl analog, as discussed in Chapter 1, often translates to a reduced risk of hERG inhibition.
| Compound | Substituent (R) | pKa (predicted) | hERG IC50 (µM) |
| Analog 1 | Isopropyl | 10.5 | 1.2 |
| Analog 2 | Cyclopropyl | 9.0 | > 30 |
Table 4: Basicity and hERG inhibition comparison.
The data in Table 4 show a clear correlation between reduced basicity and reduced hERG liability. The N-isopropyl analog, with its higher pKa, is significantly protonated at physiological pH, a state known to favor binding to the hERG channel pore. Analog 2 , being less basic, has a much lower affinity for the channel, representing a significantly improved safety profile.
Experimental Protocol: Automated Patch Clamp hERG Assay
Objective: To determine the IC50 of a compound for inhibition of the hERG potassium channel current.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): 120 KCl, 10 HEPES, 5.37 CaCl2, 1.75 MgCl2, 4 Na2-ATP, 10 EGTA, pH 7.2.
-
Automated patch clamp system (e.g., QPatch, IonWorks).
-
Test compounds serially diluted in extracellular solution.
Step-by-Step Methodology:
-
Cell Preparation: Harvest the hERG-expressing cells and resuspend them in the extracellular solution at the optimal density for the automated patch clamp system.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the instrument.
-
Whole-Cell Configuration: The instrument automatically achieves whole-cell patch clamp configuration, establishing a high-resistance seal between the cell membrane and the planar patch chip.
-
Voltage Protocol and Baseline Recording:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV to open and then inactivate the channels, and then repolarizing to -50 mV to measure the deactivating "tail current," which is the primary endpoint for measuring block.
-
Record stable baseline currents in the presence of vehicle (extracellular solution with 0.1% DMSO).
-
-
Compound Application: Sequentially apply increasing concentrations of the test compound to the cell, allowing for equilibration at each concentration (typically 3-5 minutes).
-
Data Acquisition: Record the hERG tail current at each compound concentration after applying the voltage protocol.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline (vehicle) current to calculate the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Why a specific voltage protocol? The voltage protocol is designed to isolate the hERG current and measure block in a specific channel state (typically open and inactivated states). This ensures the data reflects a specific interaction with the channel.
-
Why automated patch clamp? This technology allows for higher throughput and greater consistency compared to manual patch clamp, enabling the screening of more compounds earlier in discovery.
-
Trustworthiness: Each cell serves as its own control (baseline vs. compound). Data quality is ensured by monitoring seal resistance and current stability throughout the experiment. Wells that do not meet pre-defined quality control criteria are automatically excluded from the analysis.
Visualizing the Logic: Workflows and Pathways
To provide a clearer understanding of the experimental and logical flows, the following diagrams were generated using Graphviz.
Caption: High-level workflow for comparing bioactive molecules.
References
- 1. The changing landscape of medicinal chemistry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
determination of enantiomeric excess for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
An In-Depth Guide to the Determination of Enantiomeric Excess for 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
Introduction: The Imperative of Chiral Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. The molecule this compound is a quintessential example of a chiral building block whose value is intrinsically tied to its enantiomeric purity.[1] The unique combination of a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl group makes it a valuable synthon for creating complex molecular architectures.[2][3] As enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles, the accurate measurement of enantiomeric excess (ee) is a non-negotiable aspect of quality control and process development.[4]
This guide provides a comparative analysis of the three principal analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles, provide validated experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Robustness and Resolution
Chiral HPLC is often the method of choice for its high resolution, reproducibility, and broad applicability. The technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energies and, consequently, different retention times.[5][6]
Principle of Separation
For a molecule like this compound, the hydroxyl group is the primary site for chiral recognition, participating in hydrogen bonding with the CSP. The cyclopropyl and trifluoromethyl groups provide the necessary steric and electronic differences that the CSP can distinguish. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for this class of compounds, offering a combination of hydrogen bonding, dipole-dipole, and steric inclusion interactions within their chiral grooves.[7][8]
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) to create a 1 mg/mL stock solution. Filter through a 0.45 µm PTFE syringe filter.
-
Instrumentation & Column:
-
System: Standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (4.6 x 250 mm).
-
Column Temperature: 25 °C.
-
-
Chromatographic Conditions:
-
Mobile Phase: 95% n-Hexane / 5% 2-Propanol (Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula:
-
ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 [9]
-
Data Summary: HPLC
| Parameter | Typical Value / Condition | Rationale & Expert Insight |
| Stationary Phase | Chiralpak® IA | Immobilized polysaccharide phases are robust and tolerate a wide range of solvents. The carbamate derivatives provide excellent hydrogen bonding and π-π interaction sites. |
| Mobile Phase | Hexane/Isopropanol | Normal phase mode typically provides better selectivity for polar analytes like alcohols. The alcohol modifier (isopropanol) is crucial for interacting with the stationary phase and eluting the sample. |
| Resolution (Rs) | > 2.0 | A resolution value greater than 1.5 is considered baseline separation, ensuring accurate integration. A value >2.0 provides a robust method. |
| Analysis Time | 10 - 20 minutes | This allows for a reasonable sample throughput for quality control or process monitoring. |
Workflow & Logic: HPLC Method
Chiral Gas Chromatography (GC): The High-Throughput Specialist
For volatile analytes, chiral GC offers the advantages of high speed and sensitivity. The separation occurs in the gas phase, where enantiomers interact differently with a chiral stationary phase, typically a cyclodextrin derivative coated on the inside of a capillary column.[10][11]
Principle of Separation
Derivatized cyclodextrins act as host molecules, and the analyte enantiomers act as guests. Chiral recognition is achieved through inclusion complexation, where one enantiomer fits more favorably into the chiral cavity of the cyclodextrin, leading to a stronger interaction and longer retention time.[10] For alcohols, direct analysis is possible, but derivatization of the hydroxyl group (e.g., to an acetate or trifluoroacetate ester) is often performed. This crucial step reduces hydrogen bonding with the column wall, preventing peak tailing and improving both volatility and resolution.[12]
Experimental Protocol: Chiral GC
-
Derivatization (Recommended):
-
To a vial containing ~1 mg of the analyte, add 200 µL of pyridine and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Evaporate the excess reagents under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.
-
-
Sample Preparation (Direct Injection): Dissolve ~1 mg of the underivatized alcohol in 1 mL of hexane.
-
Instrumentation & Column:
-
System: GC with a Flame Ionization Detector (FID).
-
Column: Rt®-BetaDEXcst (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C, hold 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate ee (%) from the FID peak areas of the two enantiomers.
Data Summary: GC
| Parameter | Typical Value / Condition | Rationale & Expert Insight |
| Stationary Phase | Permethylated β-cyclodextrin | Provides a well-defined chiral cavity suitable for resolving a wide range of compounds, including alcohols and their derivatives.[10] |
| Derivatization | Trifluoroacetic Anhydride | Optional but highly recommended. It blocks the polar -OH group, preventing peak tailing and often enhancing chiral selectivity. The resulting ester is also highly volatile. |
| Detector | FID | Highly sensitive to carbon-containing compounds and offers a wide linear range, making it ideal for accurate quantification. |
| Analysis Time | < 15 minutes | The use of temperature programming allows for rapid elution and sharp peaks, making GC an excellent choice for high-throughput screening. |
Workflow & Logic: GC Method
¹⁹F NMR Spectroscopy: An Absolute and Mechanistic Tool
NMR spectroscopy offers a fundamentally different approach. In an achiral environment, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, one can induce a diastereomeric environment, causing the signals of the two enantiomers to appear at different chemical shifts.[13] For this compound, the presence of the CF₃ group makes ¹⁹F NMR an exceptionally powerful, sensitive, and clean technique for this analysis.[14][15]
Principle of Analysis
A chiral solvating agent (CSA), which is itself a single enantiomer, is added to the NMR sample. The CSA forms fast, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes have different magnetic environments, leading to separate signals for the R and S enantiomers in the NMR spectrum. A key advantage is that the ratio of the signal integrals directly corresponds to the enantiomeric ratio, making it an absolute method that does not require a racemic standard for ee calculation.[16]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation:
-
In a clean NMR tube, dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a preliminary ¹⁹F NMR spectrum to establish the chemical shift of the racemic analyte.
-
Add 1.0 to 1.5 equivalents of a chiral solvating agent, such as (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).[17]
-
Gently shake the tube to ensure complete mixing.
-
-
Instrumentation & Acquisition:
-
System: NMR Spectrometer (≥400 MHz) equipped with a fluorine-observe probe.
-
Experiment: Standard ¹⁹F{¹H} (proton-decoupled) pulse sequence.
-
Key Parameters: Ensure sufficient relaxation delay (D1) and number of scans to achieve a good signal-to-noise ratio (>100:1) for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the two distinct signals corresponding to the CF₃ groups of the two diastereomeric complexes.
-
Carefully integrate the two signals (I₁ and I₂).
-
Calculate the enantiomeric excess: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Data Summary: NMR
| Parameter | Typical Value / Condition | Rationale & Expert Insight |
| Technique | ¹⁹F{¹H} NMR | The CF₃ group provides a singlet with high sensitivity and a wide chemical shift range, free from background signals common in ¹H NMR. Proton decoupling simplifies the spectrum to two singlets. |
| Chiral Auxiliary | Pirkle's alcohol (CSA) | A classic and effective CSA for alcohols. Other options include chiral metal complexes which can provide even larger chemical shift differences (Δδ).[14][16] |
| Solvent | Benzene-d₆ | Aromatic solvents can enhance the chiral recognition by promoting π-stacking interactions between the CSA and the analyte, often leading to better signal separation. |
| Advantage | Absolute Method | The integral ratio is a direct measure of the enantiomer ratio. No racemic (50:50) standard is needed for calculation, which is invaluable if a racemic sample is not available. |
Workflow & Logic: NMR Method
Method Comparison and Recommendations
The choice of analytical method is dictated by the specific requirements of the task, including desired throughput, available equipment, sample availability, and the need for an absolute measurement.
| Feature | Chiral HPLC | Chiral GC | ¹⁹F NMR Spectroscopy |
| Primary Application | Robust QC, Method Validation | High-Throughput Screening | Mechanistic Studies, Absolute Quantification |
| Resolution | Excellent | Very Good to Excellent | Good (highly dependent on auxiliary) |
| Sensitivity | Good (ng level) | Excellent (pg level) | Moderate (mg level) |
| Analysis Time | 10 - 20 min | < 15 min | 5 - 30 min |
| Sample Prep | Simple (dissolve & filter) | Moderate (derivatization often needed) | Simple (dissolve & add reagent) |
| Racemic Standard | Required for peak identification | Required for peak identification | Not Required for ee calculation |
| Instrumentation | Common (HPLC-UV) | Common (GC-FID) | Specialized (NMR spectrometer) |
| Cost per Sample | Moderate | Low | High (instrument time & reagents) |
Senior Scientist's Recommendation:
-
For routine quality control (QC) of production batches or purified material, Chiral HPLC is the undisputed choice. Its robustness, high resolution, and proven reproducibility make it ideal for validated methods in a regulated environment.
-
For high-throughput screening of asymmetric synthesis conditions or catalyst libraries, Chiral GC is superior. Its speed and sensitivity allow for the rapid analysis of dozens or hundreds of small-scale reactions, often with minimal sample consumption.
-
When a racemic standard is unavailable, or when an orthogonal, absolute confirmation of ee is required, ¹⁹F NMR is the definitive tool. It is particularly valuable in early-stage research and for troubleshooting ambiguous results from chromatographic methods.
By understanding the distinct advantages and operational causality of each technique, researchers and drug development professionals can confidently select and implement the optimal analytical strategy for ensuring the enantiomeric purity of this compound.
References
- 1. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 5. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Welcome to a comprehensive guide designed for the precise and safe handling of 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. As researchers and drug development professionals, our primary commitment is to scientific integrity, which is intrinsically linked to a culture of safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and unforeseen reactions.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a valuable building block in modern synthesis, but its unique structure presents a distinct set of hazards. A thorough understanding of these risks is the foundation of an effective PPE strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable Liquid and Vapor (H226): This indicates that the compound can ignite at relatively low temperatures. Vapors are often heavier than air and can travel to a distant ignition source, causing a "flashback."[1] This necessitates controls against static discharge and open flames.
-
Causes Skin Irritation (H315): Direct contact can lead to redness, inflammation, or dermatitis.[1] Fluorinated compounds can sometimes have unique interactions with biological tissues, making robust skin protection critical.
-
Causes Serious Eye Irritation (H319): Splashes pose a significant risk to vision.[1] The chemical can cause severe, potentially lasting damage to the delicate tissues of the eye.
-
May Cause Respiratory Irritation (H335): As a volatile organic compound (VOC), its vapors can irritate the nose, throat, and lungs if inhaled.[1][2] Working in a well-ventilated area is mandatory.
These classifications are not mere suggestions; they are directives that inform every piece of protective equipment we select.
Task-Based PPE Protocol: A Dynamic Approach to Safety
The level of risk is not static; it evolves with the procedure. A "one-size-fits-all" approach to PPE is insufficient. The following table outlines a tiered, task-dependent approach to PPE selection, ensuring that the level of protection always matches the level of risk.
| Laboratory Operation | Risk Level | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (<1g) | Low | ANSI Z87.1-rated safety glasses with side shields. | Disposable nitrile gloves.[2] Inspect for tears before use. | Flame-resistant (FR) lab coat, fully buttoned.[3] | Not required if performed within a certified chemical fume hood. |
| Solution Preparation/Transfers | Moderate | Chemical splash goggles.[4] Consider a face shield over goggles for volumes >100mL.[5][6] | Double-gloving with nitrile gloves is recommended. Change outer glove immediately upon contamination. | FR lab coat and a chemical-resistant apron (e.g., neoprene).[4][7] | Required if there is any potential for vapor release outside of a fume hood. Use a respirator with an organic vapor cartridge.[6] |
| Reaction Setup/Workup | High | Chemical splash goggles and a full-face shield are mandatory.[6] | Neoprene or butyl rubber gloves offer superior resistance to many organic solvents. Consult the manufacturer's compatibility chart.[3][6] | FR lab coat and a chemical-resistant apron. Ensure full body coverage with long pants and closed-toe shoes.[2][3] | Operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] |
| Spill Cleanup | Emergency | Chemical splash goggles and a full-face shield. | Heavy-duty neoprene or butyl gloves. | Chemical-resistant suit or Tyvek coveralls may be necessary depending on spill size.[4] | A NIOSH-approved respirator with organic vapor cartridges is required.[9] |
The Procedural Core: Safe Application and Removal of PPE
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process can negate all prior precautions.
Step-by-Step Donning and Doffing Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Wash hands thoroughly.
-
Donning (Putting On) Sequence:
-
Put on the lab coat and fasten all buttons.
-
Put on respiratory protection, if required by your risk assessment. Perform a seal check.
-
Put on safety glasses, goggles, or a face shield.
-
Wash hands again or use hand sanitizer.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat to create a seal. If double-gloving, don the inner pair first.
-
-
Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated, Clean-to-Clean" Principle:
-
Gloves: This is the most critical step. Using a gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Apron/Gown: Unfasten ties without touching the front of the apron. Pull away from the body and fold it inward on itself as you remove it.
-
Face/Eye Protection: Handle by the headband or earpieces.
-
Respirator: Remove without touching the front of the respirator.
-
Lab Coat: Remove by folding it inward, touching only the inside surfaces.
-
Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.
-
Workflow for Safe Handling and Disposal
Visualizing the entire process, from preparation to disposal, reinforces the necessary safety checkpoints. This workflow is designed as a self-validating system to ensure no step is missed.
References
- 1. This compound | C5H7F3O | CID 15709643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. editverse.com [editverse.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
